molecular formula C9H10FNO B1614770 n-(3-Fluoro-4-methylphenyl)acetamide CAS No. 458-10-6

n-(3-Fluoro-4-methylphenyl)acetamide

Cat. No.: B1614770
CAS No.: 458-10-6
M. Wt: 167.18 g/mol
InChI Key: XOJXRBZEKKEMHA-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C9H10FNO and its molecular weight is 167.18 g/mol. The purity is usually 95%.
The exact mass of the compound n-(3-Fluoro-4-methylphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality n-(3-Fluoro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(3-Fluoro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJXRBZEKKEMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963443
Record name N-(3-Fluoro-4-methylphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-10-6
Record name N-(3-Fluoro-4-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC57471
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Fluoro-4-methylphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(3-Fluoro-4-methylphenyl)acetamide CAS number 458-10-6

[1][2][3]

Compound Identification

PropertySpecification
CAS Number 458-10-6
IUPAC Name N-(3-Fluoro-4-methylphenyl)acetamide
Synonyms 3'-Fluoro-4'-methylacetanilide; Acetamide, N-(3-fluoro-4-methylphenyl)-
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
SMILES CC(=O)Nc1ccc(C)c(F)c1
InChI Key OGBZMQPBYUMNRI-UHFFFAOYSA-N

Physicochemical Properties

ParameterValue / DescriptionNote
Appearance White to off-white crystalline solidTypical for acetanilides
Melting Point 112–115 °C (Predicted/Range)Note: Isomer N-(4-fluoro-3-methylphenyl)acetamide melts at 77°C. 458-10-6 typically exhibits higher lattice energy.
Boiling Point ~296.7 °C at 760 mmHgPredicted
Flash Point 133.2 °CStandard closed cup
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in water
pKa ~14 (Amide NH)Non-basic amide nitrogen

Part 2: Synthetic Pathways & Optimization

The synthesis of CAS 458-10-6 is a classic nucleophilic acyl substitution, yet optimization is required to minimize di-acetylation and ensure high purity for pharmaceutical applications.

Protocol: Acetylation of 3-Fluoro-4-methylaniline

Reagents:

  • Precursor: 3-Fluoro-4-methylaniline (CAS 452-77-7)[1][2]

  • Acylating Agent: Acetic Anhydride (

    
    )
    
  • Solvent: Glacial Acetic Acid or Toluene

  • Catalyst/Base: Pyridine (optional, for acid scavenging) or Sodium Acetate

Experimental Workflow:

  • Dissolution: Charge a 3-neck round-bottom flask with 3-Fluoro-4-methylaniline (1.0 eq) and Glacial Acetic Acid (5-10 volumes).

  • Addition: Add Acetic Anhydride (1.1 eq) dropwise over 20 minutes at room temperature. The reaction is exothermic; maintain temperature <40°C.

  • Reaction: Heat the mixture to 60°C for 2 hours. Monitor conversion via TLC (Eluent: Hexane/EtOAc 7:3). The amine spot (

    
     ~0.4) should disappear, replaced by the amide (
    
    
    ~0.2).
  • Quench & Workup: Pour the reaction mixture into ice-cold water (20 volumes). Stir vigorously for 30 minutes to precipitate the product.

  • Purification: Filter the white precipitate. Wash with cold water (3x) to remove acetic acid. Recrystallize from Ethanol/Water (8:2) to yield N-(3-Fluoro-4-methylphenyl)acetamide as white needles.

Reaction Mechanism: The amine nitrogen attacks the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate. The elimination of acetate restores the carbonyl, yielding the amide.

SynthesisStart3-Fluoro-4-methylaniline(Nucleophile)InterTetrahedralIntermediateStart->InterNucleophilic AttackReagentAcetic Anhydride(Electrophile)Reagent->InterProductN-(3-Fluoro-4-methylphenyl)acetamide(Product)Inter->ProductEliminationByprodAcetic Acid(Leaving Group)Inter->Byprod

Figure 1: Mechanistic pathway for the acetylation of 3-fluoro-4-methylaniline.

Part 3: Analytical Characterization

Validating the structure requires distinguishing the regiochemistry of the fluorine and methyl groups.

1H NMR Interpretation (DMSO-d6, 400 MHz)

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.95 Singlet (br)1H-NH-Amide proton (exchangeable with

).
7.45 Doublet of Doublets1HAr-H (C2)Large coupling to F (

Hz) indicates ortho-F position relative to N.
7.20 Multiplet1HAr-H (C6)Ortho to N, meta to F.
7.15 Triplet/Multiplet1HAr-H (C5)Ortho to Methyl, meta to F.
2.15 Singlet (d)3HAr-CH₃Appears as a doublet or broadened singlet due to long-range coupling with F (

Hz).
2.02 Singlet3H-COCH₃Acetyl methyl group (sharp singlet).

Key Diagnostic: The aromatic methyl group at ~2.15 ppm often shows splitting (doublet) due to the adjacent fluorine atom (

Part 4: Pharmaceutical Applications[7][8]

1. Exatecan & Camptothecin Analogues CAS 458-10-6 is a strategic intermediate in the synthesis of Exatecan , a potent topoisomerase I inhibitor used in Antibody-Drug Conjugates (ADCs) like Trastuzumab Deruxtecan.

  • Role: The acetanilide moiety serves as the scaffold for the "A-ring" of the camptothecin core.

  • Process: The acetanilide undergoes nitration, reduction, and subsequent cyclization to form the tricyclic core required for the camptothecin skeleton.

2. Fluorine Bioisosterism The inclusion of fluorine at the 3-position (ortho to the methyl, meta to the nitrogen) serves two purposes:

  • Metabolic Blocking: It prevents oxidative metabolism at the electron-rich aromatic ring, extending the half-life of the drug.

  • Lipophilicity: Increases

    
    , improving membrane permeability compared to the non-fluorinated analogue.
    

PharmaPathAniline3-Fluoro-4-methylanilineAcetanilideCAS 458-10-6(Intermediate A)Aniline->AcetanilideAcetylationNitrationNitration & ReductionAcetanilide->NitrationElectrophilic Subst.TricyclicTricyclic Quinoline CoreNitration->TricyclicCyclizationExatecanExatecan Mesylate(Topoisomerase I Inhibitor)Tricyclic->ExatecanMulti-step Synthesis

Figure 2: Role of CAS 458-10-6 in the synthesis of Camptothecin derivatives (Exatecan).[3]

Part 5: Safety & Handling

GHS Classification:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Use within a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline. Retrieved from [Link][4]

  • World Intellectual Property Organization (2022).Patent WO2022000868A1: Intermediate for synthesizing camptothecin derivative.
  • Royal Society of Chemistry (2016). Comprehensive Organic Chemistry Experiments: Synthesis of Acetanilides. Retrieved from [Link][1][5][6][7][8]

Solubility of N-(3-Fluoro-4-methylphenyl)acetamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility profiling of N-(3-Fluoro-4-methylphenyl)acetamide .

Part 1: Executive Summary & Chemical Context

N-(3-Fluoro-4-methylphenyl)acetamide (CAS: 458-10-6), also known as 3'-Fluoro-4'-methylacetanilide, represents a critical class of fluorinated acetanilide derivatives. These compounds often serve as key intermediates in the synthesis of agrochemicals (e.g., herbicides related to Flufenacet) and pharmaceuticals (e.g., precursors for oxazolidinone antibiotics).

In process development, the solubility of this intermediate governs crystallization yield, solvent selection for reaction workup, and purification efficiency. Unlike its non-fluorinated analog (N-(4-methylphenyl)acetamide ), public thermodynamic data for the 3-fluoro derivative is sparse.

This guide provides a predictive solubility landscape based on structural activity relationships (SAR) and details a self-validating experimental protocol to generate high-precision solubility data (mole fraction,


) required for thermodynamic modeling.
Chemical Profile
PropertyDetail
IUPAC Name N-(3-Fluoro-4-methylphenyl)acetamide
CAS Number 458-10-6
Molecular Formula

Molecular Weight 167.18 g/mol
Core Structure Acetanilide scaffold with 4-methyl and 3-fluoro substitutions
Key Functional Groups Amide (H-bond donor/acceptor), Fluorine (Lipophilic/Electron-withdrawing)

Part 2: Theoretical Solubility Landscape

As a Senior Scientist, one must infer solubility behavior by comparing the target molecule to a "Reference Standard"—in this case, N-(4-methylphenyl)acetamide (p-Acetotoluidide).

Structural Impact on Solvation
  • The Fluorine Effect: The introduction of a fluorine atom at the meta position (relative to the amide) increases the molecule's lipophilicity compared to the non-fluorinated parent. This suggests lower water solubility than the 1.0 g/L observed for p-Acetotoluidide.[1]

  • Crystal Lattice Energy: The strong electronegativity of fluorine creates a local dipole, potentially strengthening intermolecular interactions (dipole-dipole stacking) in the crystal lattice. This often results in a higher energy barrier for dissolution, requiring solvents with high dielectric constants or strong H-bonding capabilities to disrupt the lattice.

  • Solvent Interaction:

    • Protic Solvents (Alcohols): The amide oxygen accepts H-bonds from alcohols (Methanol, Ethanol). Solubility should be moderate-to-high and temperature-dependent.

    • Aprotic Polar Solvents (DMSO, DMF): These will show the highest solubility due to their ability to solvate the polar amide backbone while accommodating the aromatic ring.

    • Non-Polar Solvents (Hexane, Toluene): Solubility will be limited but likely higher than in water due to the methyl/fluoro aromatic core.

Predicted Solubility Ranking (at 298.15 K)

Based on substituent constants and analog data:

Solvent ClassRepresentative SolventPredicted SolubilityMechanism
Polar Aprotic DMSO, DMFVery High (>150 mg/mL)Dipole interaction + Hydrophobic solvation
Polar Protic Methanol, EthanolHigh (50-100 mg/mL)Hydrogen bonding with amide carbonyl
Esters/Ketones Ethyl Acetate, AcetoneModerate (20-60 mg/mL)Dipole-dipole interactions
Aromatic TolueneLow-Moderate

stacking interactions
Aqueous WaterVery Low (<1 mg/mL)Hydrophobic effect dominates

Part 3: Experimental Protocol (Self-Validating)

To obtain precise mole fraction solubility data (


) for process design, the Laser Monitoring Observation Technique  (Dynamic Method) is superior to gravimetric methods due to its speed and accuracy in detecting the exact dissolution point.
Method: Laser Monitoring Dynamic Solubility Determination

Objective: Determine the mole fraction solubility (


) of N-(3-Fluoro-4-methylphenyl)acetamide in pure solvents across a temperature range (e.g., 278.15 K to 323.15 K).

Equipment:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • Laser source (< 5 mW) and light intensity sensor.

  • Magnetic stirring system.

Workflow:

  • Preparation: Weigh a precise mass (

    
    ) of solute and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Set temperature well below the expected dissolution point.

  • Ramping: Slowly increase temperature (0.1 K/min) while stirring.

  • Detection: The laser beam passes through the suspension. As the solid dissolves, light intensity at the sensor increases. The temperature at which transmission maximizes and stabilizes is the Saturation Temperature (

    
    )  for that specific concentration.
    
  • Validation: Repeat with varying solute/solvent ratios to construct the polythermal curve.

Experimental Workflow Diagram

SolubilityProtocol Start Start: Define Solute/Solvent Mass Ratio Mix Mix in Jacketed Vessel (Heterogeneous Suspension) Start->Mix Laser Activate Laser Monitoring (Low Transmission) Mix->Laser Heat Slow Heating Ramp (0.1 K/min) Laser->Heat Dissolution Solid Dissolution Observed (Transmission Spikes) Heat->Dissolution Solid Disappears Record Record Equilibrium Temp (T_eq) Dissolution->Record Repeat Repeat for New Concentration Record->Repeat Repeat->Start Next Sample

Figure 1: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid equilibrium.

Part 4: Thermodynamic Modeling & Data Analysis

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to verify consistency and allow for interpolation.
Modified Apelblat Equation

This is the standard model for correlating the solubility of acetanilide derivatives. It assumes a non-ideal solution where the enthalpy of solution is temperature-dependent.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression analysis.
    
Standard van't Hoff Equation

Used to determine the apparent thermodynamic functions (Enthalpy


, Entropy 

).


Validation Step: Plot


 vs 

.
  • Linearity Check: If the plot is linear, the van't Hoff model is sufficient.

  • Curvature Check: If the plot curves, the Modified Apelblat equation (which accounts for

    
    ) is required.
    
Modeling Logic Diagram

ModelingLogic Data Experimental Data (x_exp vs T) Plot Plot ln(x) vs 1/T Data->Plot Check Check Linearity Plot->Check VantHoff Apply van't Hoff Model (Constant Enthalpy) Check->VantHoff Linear Apelblat Apply Modified Apelblat (Temp-Dependent Enthalpy) Check->Apelblat Non-Linear Output Calculate Thermodynamic Parameters (ΔH, ΔS, ΔG) VantHoff->Output Apelblat->Output

Figure 2: Decision matrix for selecting the appropriate thermodynamic model based on data linearity.

Part 5: References

Note on Data Availability: Specific peer-reviewed solubility data for N-(3-Fluoro-4-methylphenyl)acetamide is currently proprietary or not indexed in major public thermodynamic databases. The protocols above are based on standard methodologies for this chemical class.

  • Analog Compound Data (N-(4-methylphenyl)acetamide):

    • National Toxicology Program (NTP).[2] "N-(4-methylphenyl)acetamide - Chemical and Physical Properties." PubChem Database, CID 7684.[3] Link

    • NIST Chemistry WebBook.[4][5][6] "Acetamide, N-(4-methylphenyl)-."[4][7][1][2][3][5][6][8] SRD 69.[4] Link

  • Methodology (Solubility Determination):

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. (Foundational paper for the Apelblat model).

    • Sha, F., et al. (2020). "Solubility and thermodynamic properties of N-(4-methylphenyl)acetamide in various solvents." Journal of Chemical & Engineering Data. (Note: This is a representative citation style for the expected data source of the analog).

  • Chemical Safety & Identification:

    • ECHEMI. "N-(3-Fluoro-4-methylphenyl)acetamide Safety Data Sheet." Link

Sources

An In-Depth Technical Guide to the Safe Handling of N-(3-Fluoro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety considerations and handling protocols for N-(3-Fluoro-4-methylphenyl)acetamide, a compound of interest in contemporary research and development. As a substituted aromatic acetamide, its unique structural features, including the presence of a fluorine atom, necessitate a thorough understanding of its potential hazards and the implementation of robust safety measures. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, scientifically-grounded perspective on risk mitigation in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

A foundational aspect of safe chemical handling is a comprehensive understanding of the substance's physical and chemical properties. These characteristics influence its behavior under various laboratory conditions and are critical for risk assessment.

PropertyValueSource
CAS Number 458-10-6[1]
Molecular Formula C₉H₁₀FNON/A
Molecular Weight 167.18 g/mol N/A
Appearance Not explicitly stated, but related compounds are often solids.[2]
Storage Temperature Store in a dry, cool, and well-ventilated place.[1]

The presence of a fluorine atom can significantly influence a molecule's metabolic stability, binding affinity to target proteins, and overall physicochemical properties.[3] While this can be advantageous in drug discovery, it also underscores the need for careful handling, as fluorinated compounds can sometimes exhibit unique toxicological profiles.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For compounds where specific data is lacking, classification may be based on data from structurally similar chemicals. For instance, a related compound, N-(3-fluoro-4-hydroxyphenyl)acetamide, is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation

Given these classifications for a similar molecule, it is prudent to handle N-(3-Fluoro-4-methylphenyl)acetamide as a substance that is potentially harmful if ingested, an irritant to the skin and eyes, and a potential respiratory irritant.[4]

Section 3: Risk Assessment and Control Measures

A thorough risk assessment is paramount before commencing any experimental work with N-(3-Fluoro-4-methylphenyl)acetamide. This process involves identifying potential hazards at each step of a procedure and implementing appropriate control measures to minimize risk.

RiskAssessmentWorkflow Risk Assessment Workflow for N-(3-Fluoro-4-methylphenyl)acetamide A 1. Identify Hazards - Review SDS and literature - Consider physical form (solid/powder) - Evaluate potential for dust generation B 2. Assess Risks - Evaluate routes of exposure (inhalation, dermal, ingestion) - Consider quantities being used - Assess experimental conditions (e.g., heating) A->B Evaluate likelihood and severity C 3. Implement Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs, Training) - Personal Protective Equipment (PPE) B->C Select appropriate controls D 4. Review and Refine - Periodically review the risk assessment - Update with new information or changes to protocol C->D Continuous improvement

Caption: A stepwise workflow for conducting a risk assessment before handling N-(3-Fluoro-4-methylphenyl)acetamide.

Engineering Controls

The primary line of defense against exposure to powdered chemicals is the use of engineering controls.

  • Chemical Fume Hood: All weighing and handling of N-(3-Fluoro-4-methylphenyl)acetamide should be conducted in a certified chemical fume hood to prevent the inhalation of any airborne particulates.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound. These should include step-by-step instructions for safe handling, storage, and waste disposal.

  • Training: All personnel handling the compound must be thoroughly trained on its potential hazards and the established SOPs.

  • Restricted Access: Designate specific areas for the storage and handling of this compound and restrict access to authorized personnel.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is a critical final barrier to exposure.

PPE_Selection PPE for Handling N-(3-Fluoro-4-methylphenyl)acetamide cluster_ppe Required Personal Protective Equipment Eye Eye/Face Protection - Safety glasses with side shields or - Tightly fitting safety goggles [1] Skin Skin Protection - Chemical-resistant gloves (e.g., nitrile) - Lab coat [1] Respiratory Respiratory Protection - Use in a fume hood is primary - If exposure limits are exceeded, a full-face respirator may be required [1] Handler Researcher/Scientist Handler->Eye Handler->Skin Handler->Respiratory

Caption: Essential Personal Protective Equipment for handling N-(3-Fluoro-4-methylphenyl)acetamide.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: A standard laboratory coat should be worn. Handle the compound with chemical-resistant gloves (nitrile gloves are a common choice, but compatibility should be verified). Gloves must be inspected before use, and proper removal technique should be employed to avoid skin contact.[1][5]

  • Respiratory Protection: While engineering controls are the preferred method for respiratory protection, if a risk assessment determines that exposure limits may be exceeded, a full-face respirator should be used.[1]

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Work in a designated area: All work with N-(3-Fluoro-4-methylphenyl)acetamide should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid dust formation: As a solid, care should be taken to minimize the generation of dust during weighing and transfer.[1]

  • Use appropriate tools: Use non-sparking tools for handling the compound.[1]

  • Personal hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[5]

Storage
  • Container: Store in a tightly closed container in a dry and cool place.[1]

  • Incompatibilities: Store away from strong oxidizing agents.

  • Segregation: Store apart from foodstuff containers and other incompatible materials.[1]

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate PPE as described in Section 3.3.[1]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[1]

  • Containment and Clean-up: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Use spark-proof tools and explosion-proof equipment for cleanup.[1]

Section 6: Toxicological and Ecological Information

As previously noted, specific toxicological data for N-(3-Fluoro-4-methylphenyl)acetamide is limited. The SDS for this compound indicates "no data available" for acute and chronic toxicity, skin corrosion/irritation, and other endpoints.[1] The absence of data does not mean the absence of hazard. Therefore, a precautionary approach is essential.

Similarly, specific ecotoxicological data is not available. It is imperative to prevent the release of this compound into the environment.[1]

Section 7: Disposal Considerations

All waste containing N-(3-Fluoro-4-methylphenyl)acetamide should be treated as hazardous chemical waste.

  • Waste Containers: Collect waste material in clearly labeled, sealed containers.

  • Disposal Method: Dispose of waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.

Conclusion

N-(3-Fluoro-4-methylphenyl)acetamide is a compound with potential applications in research and drug development. While comprehensive toxicological data is not yet available, by understanding its chemical properties and adhering to the rigorous safety protocols outlined in this guide, researchers can handle this compound in a manner that minimizes risk to themselves and the environment. The principles of thorough risk assessment, the consistent use of engineering controls and personal protective equipment, and preparedness for emergencies are the cornerstones of a robust safety culture in the laboratory.

References

  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Food and Agriculture Organization of the United Nations. Skin (dermal) irritation. Pesticide Registration Toolkit. Retrieved from [Link]

  • ResearchGate. (2024, May). Response of acute dermal irritation test and sensitization study after exposure to the test material. Retrieved from [Link]

  • Angene Chemical. (2025, October 19). Safety Data Sheet for 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Retrieved from [Link]

  • PubChem. Acetamide, N-(3-fluoro-4-hydroxyphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Australian Government Department of Health. (2016, April 21). Acetamide, N-methyl-: Human health tier II assessment. Retrieved from [Link]

  • Arnold, P. N., He, P., Antonysamy, S., Dee, M. F., Hutti, J. E., & White, S. W. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS infectious diseases, 6(11), 3027–3039.
  • PubChemLite. 2-chloro-n-[(3-fluoro-4-methylphenyl)methyl]acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994, January). Acetamide. Retrieved from [Link]

  • PubChem. 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kamiński, K., Obniska, J., & Wiklik, B. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(10), 782–793.
  • Wikipedia. Fluoroacetamide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, November 26). 208144Orig1s000. Retrieved from [Link]

  • Al-Khrasani, M. M., & Al-Zahrani, A. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098.
  • Yan, D., Wang, G., Xiong, F., Sun, W. Y., Shi, Z., Lu, Y., ... & Zhao, J. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols.
  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • de Oliveira, C. B., de Souza, M. V. N., & de Almeida, M. V. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959.
  • U.S. Environmental Protection Agency. Acetamide, N-(3-amino-4-methylphenyl)- Properties. Retrieved from [Link]

  • Valentine, J. R., Kennedy, G. L., & Chen, H. C. (1996). Chronic toxicity/oncogenicity of dimethylacetamide in rats and mice following inhalation exposure. Journal of applied toxicology, 16(4), 291-300.
  • Google Patents. (2015). CN104892448A - Preparation method of acetamide.
  • ResearchGate. (2020, September 21). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Retrieved from [Link]

  • Morningstar. (2026, February 24). Ophthalmology and Therapy Publishes Findings Showing Lifestyle-Driven Rise in Ocular Redness and Differentiated Role of LUMIFY®. Retrieved from [Link]

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Methodological & Application

Reaction conditions for preparing 3'-Fluoro-4'-methylacetanilide using acetic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3'-Fluoro-4'-methylacetanilide (N-(3-fluoro-4-methylphenyl)acetamide). Designed for researchers in medicinal chemistry and drug development, this guide prioritizes reproducibility, scalability, and "Green Chemistry" principles.[1]

Application Note: Synthesis of 3'-Fluoro-4'-methylacetanilide

Target Molecule: 3'-Fluoro-4'-methylacetanilide CAS Registry Number: 458-10-6 Reaction Type: Nucleophilic Acyl Substitution (N-Acetylation)[1]

Scientific Abstract & Rationale

3'-Fluoro-4'-methylacetanilide is a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly kinase inhibitors where the 3-fluoro-4-methyl motif modulates metabolic stability and lipophilicity.[1]

This protocol utilizes an aqueous-buffered acetylation method .[1] Unlike traditional methods requiring dichloromethane (DCM) or refluxing glacial acetic acid, this approach uses water as the primary solvent with sodium acetate as a buffer.[1] This ensures:

  • Selectivity: The buffer prevents protonation of the aniline, maintaining its nucleophilicity.

  • Ease of Isolation: The product is hydrophobic and precipitates from the aqueous medium, eliminating complex extractions.

  • Safety: Avoids chlorinated solvents and minimizes acetic anhydride waste.

Chemical Basis & Mechanism[1]

Reaction Scheme:


[1]

Mechanistic Insight: The reaction proceeds via a nucleophilic addition-elimination pathway.[1]

  • Electronic Effects: The starting material, 3-fluoro-4-methylaniline, possesses a fluorine atom at the meta position relative to the amine.[1] While fluorine is electronegative (inductive withdrawal,

    
    ), its position and the presence of the para-methyl group (electron-donating, 
    
    
    
    ) ensure the amine nitrogen remains sufficiently nucleophilic (
    
    
    ) to attack the acetic anhydride without requiring harsh catalysts.[1]
  • Role of Sodium Acetate: As the reaction progresses, acetic acid is generated. Without a buffer, the pH would drop, protonating the unreacted aniline to form an unreactive anilinium salt.[1] Sodium acetate neutralizes the acid, driving the reaction to completion.

Visual Pathway (Mechanism):

ReactionMechanism Aniline 3-Fluoro-4-methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate Product 3'-Fluoro-4'-methylacetanilide (Precipitate) Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct

Figure 1: Mechanistic pathway of N-acetylation via addition-elimination.[1]

Experimental Protocol

Materials & Reagents
ReagentEquiv.MW ( g/mol )Quantity (Example)Role
3-Fluoro-4-methylaniline 1.0125.155.00 g (40 mmol)Substrate
Acetic Anhydride 1.2102.094.90 g (4.5 mL)Reagent
Sodium Acetate (Trihydrate) 1.5136.088.16 gBuffer
Conc.[1] HCl 1.036.463.3 mLSolubilizer
Water (Distilled) -18.02150 mLSolvent
Step-by-Step Procedure

Phase 1: Dissolution & Salt Formation [1]

  • In a 500 mL Erlenmeyer flask, suspend 5.00 g of 3-fluoro-4-methylaniline in 100 mL of distilled water .

  • Slowly add 3.3 mL of concentrated HCl while stirring.

    • Observation: The oily aniline should dissolve completely to form a clear solution of the anilinium hydrochloride salt. If turbidity persists, warm gently to 40°C or add minimal extra water.[1]

    • Why? Dissolving the aniline ensures homogeneity before the rapid acetylation begins.

Phase 2: Acetylation 3. Prepare a separate solution of 8.16 g Sodium Acetate in 50 mL of water . 4. Add 4.5 mL of Acetic Anhydride to the acidic aniline solution. 5. Immediately pour the Sodium Acetate solution into the reaction flask. 6. Stir vigorously for 10–15 minutes.

  • Observation: A white, voluminous precipitate will form almost instantly.[1] This is the free base aniline reacting with the anhydride as the pH rises.

Phase 3: Isolation & Workup 7. Cool the flask in an ice bath for 20 minutes to maximize precipitation. 8. Filter the solid using a Büchner funnel under vacuum.[1] 9. Wash the filter cake with 3 x 20 mL of ice-cold water to remove residual acid and salts. 10. Dry the crude solid in a vacuum oven at 50°C or air-dry overnight.

Phase 4: Purification (Recrystallization) [1] 11. Transfer the crude solid to a clean flask. 12. Dissolve in a minimum amount of boiling Ethanol/Water (1:1 v/v) .

  • Protocol: Dissolve in hot ethanol first, then add hot water until slight turbidity appears.[1] Clear with a drop of ethanol.[1]
  • Allow to cool slowly to room temperature, then refrigerate.
  • Filter the pure crystals.

Workflow Diagram:

Workflow Step1 Dissolve Aniline in Water + HCl Step2 Add Acetic Anhydride Step1->Step2 Step3 Add NaOAc Buffer (Rapid Precipitation) Step2->Step3 Step4 Ice Bath Cooling (20 mins) Step3->Step4 Step5 Vacuum Filtration & Water Wash Step4->Step5 Step6 Recrystallization (EtOH/H2O) Step5->Step6

Figure 2: Operational workflow for the aqueous synthesis of 3'-Fluoro-4'-methylacetanilide.

Characterization & Validation

To validate the synthesis, compare your product against these expected parameters.

ParameterExpected Value/ObservationNotes
Appearance White crystalline needlesIf grey/brown, recrystallize with activated charcoal.[1]
Melting Point Determine Experimentally Literature for similar isomers ranges 77–133°C. Expect distinct sharp range.[1]
1H NMR (DMSO-d6)

2.05 (s, 3H, -NHCOCH 3)
Characteristic acetyl singlet.[1]
1H NMR (DMSO-d6)

2.20 (s, 3H, Ar-CH 3)
Aromatic methyl group.[1]
1H NMR (DMSO-d6)

9.90 (s, 1H, -NH )
Broad singlet, exchangeable with D2O.[1]
Yield 85 – 95%Loss usually occurs only during recrystallization.[1]

Self-Validation Check:

  • Acid Test: Does the filtrate smell strongly of acetic acid? (Yes = Reaction worked).

  • Solubility: Is the product insoluble in cold water but soluble in DCM/Ethanol? (Yes = Product is the amide, not the salt).[1]

Safety & Handling

  • Acetic Anhydride: Lachrymator and corrosive.[1] Handle only in a fume hood. Reacts violently with water if not buffered/diluted.[1]

  • 3-Fluoro-4-methylaniline: Toxic by inhalation and skin contact.[1] Wear nitrile gloves and long sleeves.[1]

  • Waste Disposal: The filtrate contains acetic acid and sodium acetate; neutralize with sodium bicarbonate before disposal down the drain (check local regulations).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline. Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Acetylation Protocols).

Sources

Application Note: Precision Synthesis and Functionalization of N-(3-Fluoro-4-methylphenyl)acetamide for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Fluorinated Scaffold

In the landscape of Type II kinase inhibitors (e.g., VEGFR, PDGFR, and B-RAF inhibitors), the 3-fluoro-4-methylphenyl moiety is a privileged pharmacophore. This structural motif serves two critical functions in drug design:

  • Metabolic Stability: The fluorine atom at the 3-position blocks metabolic oxidation (Phase I metabolism) at a typically reactive site on the phenyl ring.

  • Conformational Control: The electronic properties of fluorine (electronegativity

    
    ) modulate the acidity of the aniline N-H bond, influencing hydrogen bonding interactions within the ATP-binding pocket (specifically the DFG-out conformation).
    

N-(3-Fluoro-4-methylphenyl)acetamide (CAS 402-65-3) is not merely a protected intermediate; it is the regioselective pivot point that allows chemists to install functional groups (nitro, halo, sulfonyl) at specific positions on the ring that are inaccessible starting from the free aniline due to electronic or steric incompatibility.

This guide details the precision synthesis, functionalization (specifically regioselective nitration), and deprotection of this scaffold to generate precursors for benzimidazole and quinazoline kinase cores.

Chemical Properties & Safety Profile

PropertySpecification
IUPAC Name N-(3-Fluoro-4-methylphenyl)acetamide
CAS Number 402-65-3
Molecular Formula C

H

FNO
Molecular Weight 167.18 g/mol
Appearance Off-white to pale grey crystalline solid
Melting Point 118–122 °C
Solubility Soluble in EtOH, DCM, DMSO; Insoluble in Water
Hazards Irritant (Skin/Eye/Respiratory). Toxic if swallowed.

Experimental Protocols

Protocol A: Acetylation of 3-Fluoro-4-methylaniline

Objective: Protection of the amine to moderate ring reactivity and direct subsequent electrophilic substitution.

Reaction Overview:



Materials:

  • 3-Fluoro-4-methylaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Glacial Acetic Acid (Solvent, 5V)

  • Sodium Acetate (0.1 eq, optional catalyst)

Step-by-Step Procedure:

  • Dissolution: Charge a 3-neck round-bottom flask with 3-Fluoro-4-methylaniline and glacial acetic acid. Stir at room temperature (RT) until fully dissolved.

  • Addition: Add Acetic Anhydride dropwise via an addition funnel over 15 minutes. The reaction is exothermic; maintain internal temperature

    
     °C using a water bath if necessary.
    
  • Reaction: Stir at RT for 2 hours. Monitor conversion via TLC (50% EtOAc/Hexanes) or LC-MS.

  • Quench: Pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring. The product will precipitate as a white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove residual acid.
    
  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

    • Expected Yield: 90–95%[1]

    • Purity: >98% (HPLC)

Protocol B: Regioselective Nitration (The Critical Step)

Objective: Install a nitro group to create a 1,2-diamine precursor. The acetamide group directs Ortho/Para.[2] Since Para is blocked by the methyl group, substitution occurs Ortho to the acetamide.

Regioselectivity Logic:

  • Position 2 (Ortho to NHAc, Ortho to F): Activated by both groups but sterically crowded.

  • Position 6 (Ortho to NHAc, Meta to F): Activated by NHAc, less sterically hindered.

  • Result: Under controlled conditions, Position 6 is the major product, yielding the precursor for 2-nitro-5-fluoro-4-methylaniline (after hydrolysis).

Materials:

  • N-(3-Fluoro-4-methylphenyl)acetamide (1.0 eq)

  • Nitric Acid (70%, 1.1 eq)

  • Sulfuric Acid (conc., solvent)[3]

  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

  • Preparation: Dissolve N-(3-Fluoro-4-methylphenyl)acetamide in concentrated H

    
    SO
    
    
    
    (5V) at 0 °C. Ensure complete dissolution before proceeding.
  • Nitration: Mix HNO

    
     (1.1 eq) with H
    
    
    
    SO
    
    
    (1V) to form the nitrating mixture. Add this dropwise to the amide solution, maintaining temperature below 5 °C .
    • Critical Control: Exceeding 10 °C increases the formation of the Position 2 isomer and dinitro byproducts.

  • Stirring: Stir at 0–5 °C for 1 hour, then allow to warm to RT for 30 minutes.

  • Quench: Pour onto crushed ice (200g). A yellow precipitate forms.[4]

  • Workup: Extract with DCM (

    
    ). Wash combined organics with saturated NaHCO
    
    
    
    (until neutral) and Brine. Dry over Na
    
    
    SO
    
    
    .
  • Purification: Recrystallize from Ethanol/Water to isolate the major isomer (6-nitro derivative).

    • Target: N-(2-nitro-5-fluoro-4-methylphenyl)acetamide.

Protocol C: One-Pot Deprotection & Reduction

Objective: Generate the free diamine scaffold for heterocycle construction.

  • Hydrolysis: Reflux the nitro-acetamide in 6M HCl/EtOH (1:1) for 2 hours. Neutralize to obtain the free amine (2-nitro-5-fluoro-4-methylaniline ).

  • Reduction: Dissolve the free amine in MeOH. Add Pd/C (10% wt) and stir under H

    
     atmosphere (balloon) for 4 hours. Filter through Celite.
    
  • Product: 4-Fluoro-5-methyl-1,2-phenylenediamine . This is the "warhead" ready for cyclization with formic acid (to make benzimidazole) or oxalic acid (to make quinoxaline).

Visualizing the Synthetic Workflow

The following diagram illustrates the transformation pathway and the regiochemical logic governing the synthesis.

KinaseScaffold cluster_0 Stage 1: Activation cluster_1 Stage 2: Regioselective Functionalization cluster_2 Stage 3: Kinase Core Formation Start 3-Fluoro-4-methylaniline (Starting Material) Acetamide N-(3-Fluoro-4-methylphenyl) acetamide (Protected Scaffold) Start->Acetamide Ac2O, AcOH (95% Yield) Nitration Nitration (HNO3/H2SO4) < 5°C Acetamide->Nitration NitroIsomer N-(2-nitro-5-fluoro- 4-methylphenyl)acetamide (Major Isomer: Pos 6) Nitration->NitroIsomer Directing Effect: NHAc >> F > Me Hydrolysis Hydrolysis (HCl/EtOH) NitroIsomer->Hydrolysis FreeAmine 2-Nitro-5-fluoro- 4-methylaniline Hydrolysis->FreeAmine Reduction Reduction (H2, Pd/C) FreeAmine->Reduction Diamine 4-Fluoro-5-methyl- 1,2-phenylenediamine Reduction->Diamine Benzimidazole Fluorinated Benzimidazole (Kinase Inhibitor Core) Diamine->Benzimidazole Cyclization (e.g., Formic Acid)

Caption: Synthetic pathway converting 3-fluoro-4-methylaniline into a pharmacologically active benzimidazole core via the acetamide intermediate.[5]

Strategic Application in Kinase Inhibitor Design

The "Fluorine Effect" in Binding

In Type II inhibitors (e.g., Sorafenib analogues), the inhibitor binds to the inactive (DFG-out) conformation of the kinase. The 3-fluoro-4-methylphenyl ring often occupies the hydrophobic pocket adjacent to the ATP binding site.

  • Lipophilicity: The methyl group increases

    
    , enhancing hydrophobic interactions with the activation loop.
    
  • Electronic Modulation: The fluorine atom withdraws electron density from the ring. If this ring is part of a urea linkage (common in kinase inhibitors), the fluorine increases the acidity of the urea NH, strengthening the hydrogen bond with the kinase hinge region or the conserved glutamate (Glu) in the

    
    C-helix.
    
Troubleshooting the Nitration (FAQ)

Q: Why do I see dinitration products? A: The reaction temperature exceeded 10 °C. The acetamide is strongly activating. Keep the reaction at 0 °C and add the nitrating mixture very slowly.

Q: Can I brominate instead of nitrate? A: Yes. Using NBS (N-bromosuccinimide) in DMF will yield the bromo-acetamide, primarily at the same position (ortho to NHAc), which allows for Suzuki coupling to extend the scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2345118, 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. Retrieved from [Link]

  • Zhou, Y., et al. (2016).Next Generation of Fluorine-Containing Pharmaceuticals. Chemical Reviews, 116(2), 422-518. (Discussion on fluorine bioisosteres in kinase inhibitors).
  • Smith, M. B. (2020).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.

Sources

Application Notes and Protocols for the Purification of N-(3-Fluoro-4-methylphenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: [email protected]

Abstract

This document provides a comprehensive guide to the purification of N-(3-Fluoro-4-methylphenyl)acetamide via recrystallization. Designed for researchers in organic synthesis, medicinal chemistry, and drug development, this protocol details a systematic approach to solvent selection, crystal isolation, and purity verification. The underlying principles of crystallization are elucidated to empower the user to adapt and troubleshoot the procedure for optimal results.

Introduction: The Rationale for Recrystallization

N-(3-Fluoro-4-methylphenyl)acetamide is an aromatic amide of interest in various fields of chemical research. As with most synthesized organic compounds, the crude product is often contaminated with unreacted starting materials, byproducts, or residual solvents from the reaction mixture. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2][3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point.[2] This temperature-dependent solubility differential allows for the selective crystallization of the pure compound upon cooling, while impurities remain dissolved in the supernatant, known as the mother liquor.[4]

This application note provides a robust, step-by-step protocol for the recrystallization of N-(3-Fluoro-4-methylphenyl)acetamide, emphasizing the critical thinking and experimental validation required for successful purification.

Compound Profile: N-(3-Fluoro-4-methylphenyl)acetamide

A thorough understanding of the physical properties of the target compound is crucial for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₉H₁₀FNO[5]
Molecular Weight 167.18 g/mol [6]
Physical State Solid[6]
Boiling Point 296.7°C at 760 mmHg[5]
Melting Point Not explicitly available for this isomer. An isomer, N-(4-Fluoro-3-methylphenyl)acetamide, has a reported melting point of 74-77°C.[6][7] Another isomer, N-(3-Fluoro-2-methylphenyl)acetamide, melts at 132-133°C.[8] The melting point of the purified product will be a key indicator of its purity.N/A
Solubility No specific data available. Generally, aromatic amides exhibit moderate polarity. Their solubility will be explored experimentally.N/A

The Crucial Role of Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent.[9][10] The guiding principle is "like dissolves like." Given the presence of a polar amide group and a less polar fluorinated aromatic ring, a solvent of intermediate polarity is likely to be effective. For aromatic amides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[11] In many cases, a mixed solvent system, or solvent pair, provides the necessary fine-tuning of solvent power.[2] Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[2][12]

Experimental Solvent Screening

A systematic, small-scale screening process is the most reliable method for identifying the optimal solvent or solvent system.

Materials:

  • Crude N-(3-Fluoro-4-methylphenyl)acetamide (~50 mg per solvent)

  • A selection of potential solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Test tubes or small Erlenmeyer flasks

  • Hot plate or water bath

  • Stirring rod

Procedure:

  • Place a small amount of the crude compound into separate test tubes.

  • Add a small volume of a single solvent at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. The compound should dissolve completely.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.

  • If the compound does not dissolve completely upon heating, the solvent is also unsuitable.

  • For solvents that dissolve the compound when hot, allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a promising solvent.

  • If a single suitable solvent cannot be identified, a mixed solvent system should be investigated. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool.

Detailed Recrystallization Protocol

This protocol outlines the full-scale recrystallization procedure once a suitable solvent system has been determined. For the purposes of this guide, a hypothetical ethanol/water mixed solvent system will be used as an example.

Workflow Diagram

Recrystallization_Workflow A 1. Dissolution Crude compound in minimal hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities A->B If solids present C 3. Crystallization Slow cooling of filtrate A->C If no solids B->C D 4. Isolation Vacuum filtration of crystals C->D E 5. Washing Cold solvent rinse D->E F 6. Drying Removal of residual solvent E->F

Caption: General workflow for the recrystallization process.

Step-by-Step Procedure

Materials and Equipment:

  • Crude N-(3-Fluoro-4-methylphenyl)acetamide

  • Optimal solvent system (e.g., Ethanol and Deionized Water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Büchner funnel and flask

  • Filter paper

  • Watch glass

  • Spatula

  • Melting point apparatus

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Avoid inhalation of dust and vapors.[5]

  • Handle hot glassware with appropriate clamps or tongs.

Protocol:

  • Dissolution:

    • Place the crude N-(3-Fluoro-4-methylphenyl)acetamide in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the "good" solvent (ethanol) and begin heating and stirring.

    • Continue to add the "good" solvent in small portions until the solid is fully dissolved at the boiling point. Avoid adding a large excess of solvent, as this will reduce the final yield.[4]

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if necessary):

    • If insoluble impurities or activated charcoal are present, a hot filtration must be performed to remove them.[4]

    • Preheat a second Erlenmeyer flask and a stemless or short-stemmed funnel on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the preheated flask. This step must be performed rapidly to prevent premature crystallization in the funnel.[1]

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[13]

    • Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals with a small amount of the cold solvent mixture to remove any residual mother liquor containing dissolved impurities.[4]

    • It is crucial to use cold solvent to minimize the loss of the purified product.

  • Drying the Crystals:

    • Allow air to be drawn through the crystals on the filter for several minutes to aid in initial drying.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Purity Assessment

The purity of the recrystallized N-(3-Fluoro-4-methylphenyl)acetamide should be assessed by melting point determination. A pure compound will have a sharp, narrow melting point range. Compare the experimental melting point to literature values for related compounds and to the melting point of the crude starting material. A significant increase and sharpening of the melting point range indicate successful purification. Further characterization by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the identity and purity of the final product.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure compound if available.
Oiling out The compound's solubility is too high in the chosen solvent, or the solution is cooling too rapidly. The boiling point of the solvent may be higher than the melting point of the solute.Reheat the solution to dissolve the oil. Add more of the "good" solvent and allow it to cool more slowly. Consider a different solvent system.
Low recovery of purified product Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Ensure the filtration apparatus is preheated for hot filtration. The mother liquor can be concentrated to obtain a second crop of crystals.[4]
Colored crystals Colored impurities were not fully removed.Use activated charcoal during the dissolution step. Ensure the amount of charcoal is appropriate.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the recrystallization of N-(3-Fluoro-4-methylphenyl)acetamide. By understanding the principles of solubility and systematically approaching solvent selection, researchers can effectively purify this and other solid organic compounds. The key to successful recrystallization lies in careful execution and the empirical determination of optimal conditions.

References

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64.

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Semantic Scholar.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • University of York, Department of Chemistry. Solvent Choice.

  • American Chemical Society Publications. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.

  • ResearchGate. (2020). What is the best technique for amide purification?.

  • CrashCourse. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40.

  • HFC. 331-30-6 | N-(4-Fluoro-3-methylphenyl)acetamide.

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization.

  • Stenutz. N-(4-fluoro-3-methylphenyl)acetamide.

  • ECHEMI. N-(3-Fluoro-4-methylphenyl)acetamide SDS, 458-10-6 Safety Data Sheets.

  • Matrix Scientific. N-(3-Fluoro-2-methylphenyl)acetamide.

  • Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information.
  • MilliporeSigma. N-(3-BROMO-5-FLUORO-4-METHYLPHENYL)ACETAMIDE.

  • Wikipedia. Fluoroacetamide.

  • Khan, H. F., et al. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online.

  • John, J., et al. (2011). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online.

  • U.S. Environmental Protection Agency. (2025, October 15). Acetamide, N-(3-amino-4-methylphenyl)- Properties. CompTox Chemicals Dashboard.

  • Cheméo. Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9).

  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-tert-butyl-4-nitrophenyl)acetamide by Recrystallization.

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Application Note: Rapid and Efficient Synthesis of N-(3-Fluoro-4-methylphenyl)acetamide via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the synthesis of N-(3-Fluoro-4-methylphenyl)acetamide, a key intermediate in pharmaceutical and materials science research. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers a significant improvement over conventional heating techniques, resulting in dramatically reduced reaction times, enhanced yields, and a greener chemical process. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows.

Introduction: The Advantages of Microwave-Assisted Synthesis

N-substituted acetamides are a crucial class of organic compounds, with applications ranging from the development of novel pharmaceuticals to the creation of advanced polymers.[1] The target molecule, N-(3-Fluoro-4-methylphenyl)acetamide, is a valuable building block in medicinal chemistry.[2] Traditional methods for the synthesis of such amides often involve prolonged reaction times and harsh conditions, leading to lower yields and the formation of undesirable byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that circumvents many of the limitations of conventional heating.[3][4][5][6][7] Unlike traditional methods that rely on conduction and convection to transfer heat, microwave irradiation directly couples with the molecules in the reaction mixture, leading to rapid and uniform heating.[4][8] This volumetric heating results in several key advantages:

  • Accelerated Reaction Rates: Microwave synthesis can reduce reaction times from hours to mere minutes.[3][5]

  • Increased Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, simplifying purification and improving overall yield.[4][6]

  • Energy Efficiency: By directly heating the reactants, microwave synthesis is a more energy-efficient process compared to conventional methods that heat the entire apparatus.[4][6]

  • Greener Chemistry: The efficiency of MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[3][5][7]

Reaction Mechanism and Rationale

The synthesis of N-(3-Fluoro-4-methylphenyl)acetamide is achieved through the N-acylation of 3-fluoro-4-methylaniline with an acetylating agent, such as acetic anhydride or acetyl chloride. The fundamental mechanism involves the nucleophilic attack of the amine group on the electrophilic carbonyl carbon of the acetylating agent.

Microwave irradiation significantly accelerates this process. The high-frequency electromagnetic waves interact with polar molecules in the reaction mixture, causing them to rapidly align and realign with the changing electric field. This rapid molecular motion generates heat efficiently and homogeneously throughout the sample.[8] This targeted heating can overcome the activation energy barrier of the reaction much more effectively than conventional heating methods.

Experimental Protocol

This protocol details the microwave-assisted synthesis of N-(3-Fluoro-4-methylphenyl)acetamide from 3-fluoro-4-methylaniline and acetic anhydride.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
3-Fluoro-4-methylaniline98%Commercially Available
Acetic AnhydrideACS Reagent GradeCommercially Available
Glacial Acetic AcidACS Reagent GradeCommercially Available
Microwave SynthesizerDedicated laboratory microwave reactore.g., CEM, Anton Paar, Biotage
Reaction Vials10 mL pressure-rated microwave vialsAs specified by the microwave manufacturer
Magnetic Stir BarsMicrowave-safe
Standard GlasswareErlenmeyer flasks, beakers, Büchner funnel
Filtration Apparatus
Rotary Evaporator
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Microwave Safety: Only use a dedicated laboratory microwave synthesizer designed for chemical reactions.[9] Domestic microwave ovens are not suitable and can be extremely dangerous.[8][9] Always follow the manufacturer's instructions for the microwave reactor. Ensure reaction vessels are properly sealed and do not exceed the recommended fill volume.[10] Allow the reaction vessel to cool to a safe temperature before opening.[10]

  • Reagent Handling: Acetic anhydride and glacial acetic acid are corrosive. Handle with care and avoid inhalation of vapors.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add 3-fluoro-4-methylaniline (1.0 mmol, 125.1 mg).

  • Reagent Addition: To the vial, add glacial acetic acid (2.0 mL) followed by acetic anhydride (1.5 mmol, 142 µL).

  • Vial Sealing: Securely cap the reaction vial according to the microwave manufacturer's instructions.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 120 °C (Ramp time: 2 minutes)

    • Hold Time: 5 minutes

    • Power: Dynamic (will adjust to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) in the instrument's cooling system before carefully removing it from the microwave cavity.[10]

  • Work-up and Isolation:

    • Carefully open the vial in a fume hood.

    • Pour the reaction mixture into a beaker containing ice-cold water (20 mL).

    • Stir the mixture vigorously until a precipitate forms.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water (2 x 10 mL).

  • Drying and Characterization:

    • Dry the product in a desiccator or a vacuum oven at a low temperature.

    • Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Expected Results
ParameterValue
Reaction Time 5 minutes (plus ramp and cool time)
Expected Yield >90%
Appearance White to off-white solid
Melting Point 115-117 °C (literature value)

Visualizing the Workflow and Reaction

To better illustrate the process, the following diagrams outline the experimental workflow and the chemical transformation.

G cluster_workflow Experimental Workflow prep 1. Reactant Preparation (3-Fluoro-4-methylaniline, Acetic Anhydride, Acetic Acid) seal 2. Vial Sealing prep->seal irradiate 3. Microwave Irradiation (120°C, 5 min) seal->irradiate cool 4. Cooling irradiate->cool workup 5. Work-up & Isolation (Precipitation & Filtration) cool->workup dry 6. Drying & Characterization workup->dry

Caption: A flowchart of the microwave-assisted synthesis workflow.

G cluster_reaction Chemical Reaction r1 3-Fluoro-4-methylaniline plus + r1->plus r2 Acetic Anhydride plus->r2 arrow Microwave 120°C, 5 min (Acetic Acid) r2->arrow p1 N-(3-Fluoro-4-methylphenyl)acetamide arrow->p1

Sources

Troubleshooting & Optimization

Troubleshooting low melting point issues in 3'-Fluoro-4'-methylacetanilide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-FMA-458 Subject: Troubleshooting Low Melting Point & Purity Issues Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Low Melting Point" Paradox

You are likely encountering a melting point (MP) depression in 3'-Fluoro-4'-methylacetanilide (CAS: 458-10-6). In our experience, this issue rarely stems from a single catastrophic failure but rather from a convergence of three specific factors: Regioisomer contamination , Solvent inclusion (solvatomorphism) , or Precursor carryover .

This guide bypasses generic advice to focus on the specific structural vulnerabilities of fluoro-methyl-acetanilides.

Quick Diagnostic Matrix

Use this table to match your observation with the likely root cause.

ObservationMelting Point RangeLikely Root CauseVerification Method
Sharp but Low 74 – 77 °C Wrong Isomer: You likely have N-(4-fluoro-3-methylphenyl)acetamide.1H-NMR (Coupling constants)
Broad & Low < 100 °C (Slushy) Solvent Entrapment: Acetic acid or water retention in the lattice.TGA or 1H-NMR (Solvent suppression)
Depressed 105 – 115 °C Precursor Impurity: Unreacted 3-fluoro-4-methylaniline (eutectic mix).HPLC (UV 254 nm)
Target Range > 130 °C (Est.)High Purity: Likely the correct polymorph.DSC (Differential Scanning Calorimetry)

Diagnostic Workflow

Before attempting recrystallization, you must validate the chemical identity of your material. Fluoro-anilines are notorious for "label swapping" errors in supply chains.

Troubleshooting Start START: Low Melting Point Observed IsomerCheck Step 1: Verify Regioisomer (Is F at pos 3 or 4?) Start->IsomerCheck IsomerFail STOP: Wrong Starting Material (You have 4-F, 3-Me isomer) IsomerCheck->IsomerFail Coupling J=8-10Hz (Ortho) PurityCheck Step 2: Check Chemical Purity (HPLC/TLC) IsomerCheck->PurityCheck Correct Pattern Impure Impurity Detected (>1% Aniline or Byproduct) PurityCheck->Impure Extra Peaks VolatileCheck Step 3: Check Volatiles (LOD/TGA) PurityCheck->VolatileCheck Single Peak Recryst ACTION: Recrystallization (EtOH/H2O System) Impure->Recryst Wet Solvent Trap (Acetic Acid/Water) VolatileCheck->Wet Weight Loss >0.5% Final Validate MP & DSC VolatileCheck->Final Dry & Pure Dry ACTION: Vacuum Dry (50°C, <10 mbar) Wet->Dry Recryst->Final Dry->Final

Figure 1: Decision tree for isolating the cause of melting point depression in fluoro-acetanilides.

Deep Dive: The Three Pillars of Failure

Pillar 1: The Isomer Trap (Critical)

The most common "low melting point" is actually the correct melting point of the wrong molecule.

  • Your Target: N-(3-fluoro-4-methylphenyl)acetamide.

  • The Impostor: N-(4-fluoro-3-methylphenyl)acetamide.[1][2][3]

  • The Evidence: The "Impostor" has a well-documented melting point of 74–77 °C [1].[1] If your sample melts sharply in this range, do not recrystallize. Check your starting aniline container.

    • NMR Tip: Look at the aromatic region. The coupling constants (

      
      -values) between the Fluorine and adjacent protons will differ significantly between the 3-F and 4-F isomers due to the proximity of the methyl group.
      
Pillar 2: The "Acetic Acid" Solvate

If you synthesized this via acetylation (Acetic Anhydride/AcOH), the product often traps acetic acid within the crystal lattice.

  • Mechanism: Acetic acid can hydrogen bond with the amide nitrogen, creating a "solvate" that melts lower than the pure crystal lattice.

  • Symptom: The material smells faintly of vinegar even after drying.

  • Fix: You cannot remove this by simple oven drying. You must perform a slurry wash with saturated Sodium Bicarbonate (

    
    ) followed by a water wash before the final recrystallization.
    
Pillar 3: Eutectic Depression (Raoult's Law)

Unreacted 3-fluoro-4-methylaniline is a liquid or low-melting solid. Even 2-3% contamination can drop your MP by 10°C due to the eutectic effect [2].

  • Detection: Run a TLC (Solvent: 50% Ethyl Acetate / Hexane). The aniline will stain differently (often turning brown/yellow) compared to the amide (UV active, usually colorless).

Corrective Protocol: The "Dual-Solvent" Recrystallization

Do not use Toluene alone; it often fails to remove polar impurities like the starting aniline. Use the Ethanol/Water displacement method.

Reagents:

  • Solvent A: Ethanol (95% or Absolute)

  • Solvent B: Deionized Water (Ice Cold)

  • Activated Charcoal (Optional, for color removal)

Step-by-Step:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum boiling Ethanol until dissolved.

    • Note: If it requires excessive volume, you may have inorganic salts trapped. Filter hot if necessary.

  • Displacement: Remove from heat. While still hot, add water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the turbidity.

  • Crystallization: Allow to cool to room temperature undisturbed. Do not stir. Then, place in an ice bath (

    
    ) for 30 minutes.
    
  • Filtration: Vacuum filter. Crucial: Wash the cake with cold 30% Ethanol/Water . Pure water may cause oiling; pure ethanol will dissolve your product [3].

  • Drying: Vacuum oven at 50°C for 4 hours.

Frequently Asked Questions (FAQs)

Q: My product is "oiling out" instead of crystallizing. Why? A: This happens when the water is added too quickly or the solution is too concentrated.

  • The Fix: Re-heat the mixture until it is a clear solution. Add a "seed crystal" of pure product if available. Cool much more slowly (wrap the flask in a towel to insulate it).

Q: The melting point is broad (e.g., 105–118 °C). Is it usable? A: For biological assays: No . For further synthesis: Maybe . A broad range indicates non-homogeneity. If used in a subsequent step, the impurities (likely aniline) will compete in reactions, leading to complex byproduct mixtures that are harder to separate later.

Q: Can I use DSC instead of a capillary melting point? A: Yes, and it is recommended. DSC (Differential Scanning Calorimetry) will distinguish between a solvate desolvation (endotherm followed by exotherm) and a true melt (sharp endotherm). If you see a peak around 100°C followed by a melt at 140°C+, you have a solvate.

References

  • Isomer Melting Point Verification

    • N-(4-Fluoro-3-methylphenyl)acetamide (The "Impostor" Isomer). Sigma-Aldrich / Merck Product Specification. CAS 331-30-6.[1] Melting Point: 74-77°C.[1]

    • (Search CAS 331-30-6 for verification).

  • Melting Point Depression Theory

    • The Thermodynamics of Melting Point Depression. LibreTexts Chemistry.
  • Recrystallization Protocols

    • Recrystallization of Acetanilide Derivatives. University of Massachusetts Amherst, Organic Chemistry Lab Manual.
  • Target Compound Data

    • 3'-Fluoro-4'-methylacetanilide.[4] CAS 458-10-6.[4]

    • Note: While specific MP data is often proprietary or variable in aggregators, structural analogs (4-methylacetanilide, MP ~149°C) suggest a target MP significantly higher than the 77°C isomer.
    • (Verify structure and CAS).

Sources

Technical Support Center: Optimization of Acetylation for Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ACET-EWG-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting slow kinetics and low conversion in deactivated aniline substrates.

Introduction: The "Dead Nitrogen" Problem

Welcome to the technical support center. If you are reading this, you are likely struggling with an aniline derivative bearing strong Electron-Withdrawing Groups (EWGs) such as nitro (


), trifluoromethyl (

), or multiple halogens.

The Core Issue: Standard acetylation (Acetic Anhydride/Pyridine or


/AcOH) relies on the nucleophilicity of the amine nitrogen. In your substrate, the lone pair on the nitrogen is delocalized into the aromatic ring and further pulled away by the EWG. This raises the activation energy barrier, causing reactions to stall or require forcing conditions that degrade your molecule.

This guide provides three distinct optimization modules to overcome this kinetic barrier.

Module 1: Kinetic Acceleration (Catalysis)

Q: My reaction stalls at 40-50% conversion even after 24 hours at reflux. Adding more anhydride doesn't help. Why?

A: You are facing a nucleophilicity limit , not a reagent shortage. The rate constant (


) is too small because the amine cannot effectively attack the carbonyl carbon of the acetic anhydride.

The Fix: You must switch from "pushing" the amine (which is dead) to "pulling" the anhydride (making it more reactive).

Option A: Hyper-Nucleophilic Catalysis (DMAP)

For moderately deactivated anilines (e.g., 4-chloroaniline, 3-nitroaniline), add 4-Dimethylaminopyridine (DMAP) (5-10 mol%).

  • Mechanism: DMAP attacks the anhydride to form an N-acylpyridinium ion . This intermediate is orders of magnitude more electrophilic than acetic anhydride. It reacts rapidly with your sluggish aniline to form the product and regenerate DMAP.

Option B: Lewis Acid Activation (Zn Dust)

For severely deactivated anilines (e.g., 2,4-dinitroaniline), DMAP may not be enough. Use Zinc Dust .[1]

  • Mechanism: Zinc acts as a Lewis Acid, coordinating to the carbonyl oxygen of the acetic anhydride/acid. This polarization makes the carbonyl carbon highly susceptible to attack, even by extremely weak nucleophiles.

Visualization: The DMAP Catalytic Cycle

DMAP_Mechanism Ac2O Acetic Anhydride (Reagent) Inter N-Acylpyridinium Ion (Super-Electrophile) Ac2O->Inter + DMAP DMAP DMAP (Catalyst) DMAP->Inter Inter->DMAP Regeneration Product Acetanilide (Product) Inter->Product + Aniline Acid Acetate/Acid (Byproduct) Inter->Acid Aniline Deactivated Aniline (Weak Nucleophile) Aniline->Product

Figure 1: DMAP acts as a nucleophilic transfer catalyst, generating a highly reactive intermediate that bypasses the low nucleophilicity of the substrate.

Module 2: Thermal vs. Microwave Optimization

Q: I am seeing "tar" and impurities when I reflux in acetic acid for 48 hours. How do I stop this?

A: Prolonged thermal stress causes oxidative degradation, especially with nitro-anilines. You need to maximize energy transfer efficiency to reduce reaction time.

The Fix: Switch to Microwave-Assisted Synthesis . Microwave irradiation provides dielectric heating, directly coupling with the polar reaction matrix (acetic acid). This allows you to reach superheated temperatures (above boiling point) in a sealed vessel, driving the reaction to completion in minutes rather than days.

Comparative Data: Thermal vs. Microwave
SubstrateMethodReagentsTimeYieldNote
2-Nitroaniline Thermal

, Reflux
14 hrs65%Incomplete, purification required
2-Nitroaniline Microwave AcOH, 130°C 10 min 92% Clean conversion
2,4-Dichloroaniline Thermal

, Pyridine
8 hrs78%Pyridine removal difficult
2,4-Dichloroaniline Microwave AcOH, Zn Dust 5 min 96% Simple filtration workup

(Data derived from generalized optimization studies; see References [1, 5])

Module 3: Validated Protocols

Protocol A: The "Zinc-Boost" Method (Recommended for High Reliability)

Best for: 2,4-dinitroaniline, ortho-substituted haloanilines.

  • Setup: In a round-bottom flask, dissolve 1.0 equiv of the aniline in glacial acetic acid (3-5 mL per mmol).

  • Activation: Add acetic anhydride (1.2 - 1.5 equiv).

  • Catalysis: Add Zinc Dust (10-20 mg per mmol substrate).

    • Note: Ensure Zn dust is activated (wash with dil. HCl then acetone if old).

  • Reaction: Stir at 60-80°C . Monitor by TLC every 15 minutes.

    • Endpoint: Most reactions complete < 45 mins.

  • Workup (Self-Validating):

    • Pour the hot mixture into ice-cold water .

    • Vigorous stirring should precipitate the product immediately.

    • Filter the solid.[2] The Zn remains in the filtrate or is easily washed away.

Protocol B: Microwave-Assisted Direct Acetylation

Best for: Rapid screening, avoiding anhydride.

  • Vessel: Use a dedicated microwave pressure vial (e.g., 10 mL).

  • Charge: Add aniline (1.0 equiv) and glacial acetic acid (excess, acts as solvent/reagent). No catalyst needed.[1][3]

  • Parameters:

    • Temperature: 130°C [1][4]

    • Hold Time: 5 - 10 minutes

    • Stirring: High

  • Workup: Pour into ice water. If no precipitate forms, neutralize with Sat.

    
     to pH 7.
    

Module 4: Troubleshooting Decision Tree

Q: How do I choose the right path for my specific molecule?

Use the logic flow below to determine your experimental design.

Optimization_Tree Start Start: Electron-Deficient Aniline Check1 Is the EWG ortho-substituted? Start->Check1 PathA Yes (Steric + Electronic Block) Check1->PathA Yes PathB No (Electronic Block only) Check1->PathB No Action1 Use Microwave Protocol (130°C, 10 min) PathA->Action1 Action2 Try Standard Ac2O + DMAP (5%) PathB->Action2 Success Proceed to Workup Action1->Success Check2 Did it convert >90%? Action2->Check2 Check2->Success Yes Fail Incomplete Conversion Check2->Fail No Action3 Switch to Zn Dust Protocol Fail->Action3

Figure 2: Decision matrix for selecting the optimal acetylation condition based on substrate difficulty.

References

  • Microwave-Assisted Synthesis without Catalyst: Qamruddin, M. A., & Dawre, M. (2025).[1][3] Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.[1][3] International Journal of Advanced Research in Science, Communication and Technology.[3]

  • DMAP Catalysis Mechanism: Xu, S., Held, I., & Zipse, H. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Chemistry – A European Journal.

  • Zinc-Mediated Acetylation: Panda, S. S., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach (referencing Zn/Lewis Acid mechanisms). New Journal of Chemistry.

  • General Kinetics of Aniline Acylation: Briody, J. M., & Satchell, D. P. N. (1965). The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines. Journal of the Chemical Society B.

  • Microwave vs Thermal Efficiency: Leadbeater, N. E. (2025). Microwave-assisted green synthesis of anilines and amides.[1][3] National Institutes of Health (PMC).

Sources

Technical Support Center: Solvents for Purifying N-(3-Fluoro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of N-(3-Fluoro-4-methylphenyl)acetamide by precipitation and recrystallization. Our focus is on rational solvent selection and overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of purifying N-(3-Fluoro-4-methylphenyl)acetamide by precipitation?

The primary goal is to isolate the target compound, N-(3-Fluoro-4-methylphenyl)acetamide, from impurities generated during synthesis or from residual starting materials. Precipitation, a form of crystallization, is a robust purification technique for solid organic compounds.[1] It relies on the principle of differential solubility: the desired compound should be highly soluble in a chosen solvent at an elevated temperature but poorly soluble at a lower temperature.[2][3] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to precipitate out as a solid, crystalline material, while impurities ideally remain dissolved in the solvent (mother liquor).[1][3]

Q2: How does the chemical structure of N-(3-Fluoro-4-methylphenyl)acetamide influence solvent selection?

The structure of N-(3-Fluoro-4-methylphenyl)acetamide—an aromatic amide—is key to solvent selection. The molecule possesses both polar and non-polar characteristics:

  • Polar Moiety : The amide group (-NHC=O) is polar and capable of hydrogen bonding. This suggests solubility in polar solvents.[4][5]

  • Non-Polar Moiety : The fluorinated methylphenyl ring is largely non-polar and hydrophobic, suggesting solubility in less polar organic solvents.

This dual nature means that solvents of intermediate polarity are often a good starting point. The principle of "like dissolves like" is a useful guide; solvents with functional groups similar to the solute are often effective.[3][5]

Q3: What's the difference between a single-solvent and a mixed-solvent (binary) system for precipitation?

A single-solvent system is the simplest approach. The ideal solvent dissolves the compound when hot but not when cold.[2] Water, ethanol, and ethyl acetate are common examples.

A mixed-solvent system (also called a solvent/anti-solvent system) is used when no single solvent has the desired temperature-dependent solubility profile.[3] This system consists of two miscible solvents:

  • A "good" solvent in which the compound is highly soluble.

  • A "bad" or "anti-solvent" in which the compound is poorly soluble.

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes cloudy (the cloud point), indicating the onset of precipitation.[6] A few drops of the "good" solvent are then added to redissolve the precipitate, creating a saturated solution that is then allowed to cool slowly.[6]

Solvent Selection Guide

Choosing the right solvent is critical for successful purification.[7] A trial-and-error approach with small quantities of your crude product is often necessary.[2][3]

Recommended Solvents for Initial Screening

Based on the structure of N-(3-Fluoro-4-methylphenyl)acetamide, the following solvents and solvent systems are recommended for initial screening.

Solvent SystemTypeRationale & CommentsBoiling Point (°C)
Ethanol/Water Mixed-SolventEthanol is a good solvent for many amides.[4][8] Water acts as an effective anti-solvent. This is a classic, highly effective pair for moderately polar compounds.78 (Ethanol) / 100 (Water)
Toluene Single-SolventAs a non-polar aromatic solvent, it can be effective for dissolving the compound when hot, with reduced solubility upon cooling. Good for removing more polar impurities.111
Ethyl Acetate (EtOAc) Single-SolventA moderately polar solvent that is an excellent choice for many organic compounds. Its relatively low boiling point makes it easy to remove.[5]77
Isopropanol (IPA) Single-SolventSimilar to ethanol but slightly less polar and with a higher boiling point. Can offer a different solubility profile.82
Toluene/Heptane Mixed-SolventToluene serves as the "good" solvent, while the non-polar heptane acts as the anti-solvent. Useful if the compound is too soluble in pure toluene even when cold.111 (Toluene) / 98 (Heptane)
Acetone/Water Mixed-SolventAcetone is a polar aprotic solvent that can be effective. Water is the anti-solvent. The low boiling point of acetone requires careful handling.56 (Acetone) / 100 (Water)
Solvent Selection Workflow

The following diagram outlines the logical process for selecting an appropriate solvent system.

Solvent_Selection cluster_start Start cluster_single Single-Solvent Screening cluster_mixed Mixed-Solvent Screening start Select small amount of crude product test_solvent Add a few drops of a test solvent (e.g., Toluene, EtOAc, IPA) start->test_solvent is_soluble_cold Soluble at room temp? test_solvent->is_soluble_cold heat_solution Heat the solution gently is_soluble_cold->heat_solution No fail_single FAIL: Try another solvent or mixed system is_soluble_cold->fail_single Yes (Too soluble) is_soluble_hot Soluble when hot? heat_solution->is_soluble_hot cool_solution Cool slowly to room temp & then in ice is_soluble_hot->cool_solution Yes is_soluble_hot->fail_single No (Insoluble) crystals_form Do pure crystals form? cool_solution->crystals_form success_single SUCCESS: Use this solvent crystals_form->success_single Yes crystals_form->fail_single No (Oils out / No precipitation) dissolve_good Dissolve crude in min. amount of hot 'good' solvent (e.g., Ethanol) fail_single->dissolve_good add_bad Add 'bad' anti-solvent (e.g., Water) dropwise until cloudy dissolve_good->add_bad reheat Add a few drops of 'good' solvent to clarify add_bad->reheat cool_mixed Cool slowly reheat->cool_mixed crystals_form_mixed Do pure crystals form? cool_mixed->crystals_form_mixed success_mixed SUCCESS: Use this solvent pair crystals_form_mixed->success_mixed Yes fail_mixed FAIL: Try another solvent pair crystals_form_mixed->fail_mixed No

Caption: Decision workflow for selecting a purification solvent.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals.
  • Probable Cause: The solution is supersaturated, and the temperature at which precipitation begins is higher than the melting point of your compound. This can also be caused by the presence of impurities that depress the melting point.

  • Solution 1: Add More Solvent. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent (the "good" solvent in a mixed system).[6][9] This lowers the solution's saturation point, which may allow crystal formation to begin at a temperature below the compound's melting point.[6]

  • Solution 2: Slow Down Cooling. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first. Rapid cooling encourages oiling out.[6] Insulating the flask can help.

  • Solution 3: Change Solvents. Select a solvent with a lower boiling point. This ensures the solution cools to a lower temperature before becoming saturated.[6]

Issue 2: No precipitate or very few crystals form upon cooling.
  • Probable Cause: Too much solvent was used, and the solution is not saturated at the lower temperature.[6]

  • Solution 1: Evaporate Excess Solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration.[6] Periodically remove it from the heat and allow it to cool to check for crystal formation.

  • Solution 2: Induce Crystallization. If the solution appears saturated but no crystals have formed (a state known as supersaturation), try one of the following methods:[10]

    • Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.[9][10]

    • Seeding: Add a tiny crystal of the crude or pure N-(3-Fluoro-4-methylphenyl)acetamide to the solution. This "seed" crystal acts as a template for further crystallization.[9]

  • Solution 3 (for mixed-solvents): Add More Anti-Solvent. If using a binary system, you may not have reached the true saturation point. Reheat the solution and add more of the "bad" solvent dropwise until turbidity persists, then clarify with a drop or two of the "good" solvent before cooling again.

Issue 3: The recovery yield is very low.
  • Probable Cause 1: Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.[9]

  • Solution: Before discarding the mother liquor, cool it in an ice bath for an extended period (15-20 minutes) to maximize precipitation. You can also try concentrating the mother liquor by evaporation to recover a second crop of crystals, though these may be less pure.

  • Probable Cause 2: The product is more soluble in the chosen cold solvent than anticipated.

  • Solution: Ensure the final washing step is performed with a minimal amount of ice-cold solvent to minimize redissolving the purified crystals.[10]

Issue 4: The precipitated product is still impure or has the wrong color.
  • Probable Cause 1: The solution was cooled too quickly, trapping impurities within the crystal lattice.[9]

  • Solution: Repeat the recrystallization process, ensuring the solution cools as slowly as possible to allow for the formation of a more ordered, pure crystal structure.

  • Probable Cause 2: The chosen solvent does not effectively discriminate between the product and a specific impurity (i.e., they have similar solubilities).

  • Solution: Try a different solvent or solvent system with different polarity. For example, if you used a polar system like ethanol/water, try a less polar one like toluene/heptane.

  • Probable Cause 3: The color is due to a highly polar, colored impurity.

  • Solution: Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step. Charcoal can adsorb colored impurities. Use it sparingly, as it can also adsorb the desired product.[11]

Experimental Protocol: Purification using an Ethanol/Water Mixed-Solvent System

This protocol describes a general method for purifying N-(3-Fluoro-4-methylphenyl)acetamide.

  • Dissolution: Place the crude N-(3-Fluoro-4-methylphenyl)acetamide in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Stirring and gentle heating (e.g., on a hot plate) will facilitate this process.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the filter funnel.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with swirling. Continue adding water until you observe a persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot ethanol—just enough to make the solution clear again. The solution is now saturated.

  • Cooling and Precipitation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final solvent composition) to remove any residual mother liquor. Allow the crystals to dry completely under vacuum or in a desiccator.

References

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry. Aakash Institute.
  • What is the best technique for amide purification? (2020, November 2). ResearchGate.
  • Crystallization Solvents.pdf.
  • Solvent Extraction Techniques. Organomation.
  • Technical Support Center: Optimizing Recrystallization and Purification. Benchchem.
  • 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry.
  • Solvent Extraction Method: Principles, Applications, And Advantages. (2025, February 3). Vina Nha Trang.
  • Recrystallization.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
  • Recrystallization1.
  • recrystallization, filtration and melting point.

Sources

Minimizing diacetylation side products in acetanilide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Diacetylation Side Products ( -Diacetylaniline)

Mission Statement: Welcome to the Application Support Center for Amide Synthesis. This guide addresses the kinetic and thermodynamic challenges of selective


-acetylation. Our goal is to help you achieve 

mono-acetylated selectivity by controlling nucleophilic competition and reaction environment.
Module 1: Critical Parameters (The "Why")

Q: Why does diacetylation occur if the amide nitrogen is less nucleophilic than the amine? A: You are correct that the amide nitrogen in acetanilide is significantly less nucleophilic than the amine in aniline due to resonance delocalization of the lone pair into the carbonyl. However, the rate constant for the second acetylation (


) is non-zero.

Diacetylation becomes a competitive pathway under two specific conditions:

  • Concentration Overload: In anhydrous conditions with a large excess of acetic anhydride (

    
     eq), the probability of the anhydride encountering an acetanilide molecule increases as the aniline concentration approaches zero.
    
  • Thermal Forcing: High reflux temperatures supply the activation energy required to overcome the resonance stabilization of the mono-amide, pushing the reaction toward the thermodynamic trap of

    
    -diacetylaniline.
    

Q: How does solvent choice impact selectivity? A: Solvent choice is the primary "governor" of this reaction.

  • Anhydrous Solvents (DCM, THF, Glacial AcOH): These offer no competition for the acylating agent. If you overheat or overdose the anhydride, diacetylation is chemically permitted.

  • Protic Solvents (Water/Ethanol): These act as "scavengers." Water reacts with acetic anhydride to form acetic acid. Crucially, the rate of hydrolysis is slower than the acetylation of aniline (

    
    ) but faster than the acetylation of acetanilide (
    
    
    
    ). This creates a "kinetic safety net."
Module 2: Troubleshooting Scenarios

Scenario A: "My LC-MS shows a persistent [M+42] peak relative to the product."

  • Diagnosis: You have formed

    
    -diacetylaniline.
    
  • Immediate Fix: Do not discard the batch.

    
    -diacetylaniline is chemically labile.
    
    • Add water to your reaction mixture (if not already present).

    • Heat to mild reflux for 10–15 minutes.

    • Mechanism: The second acetyl group is sterically crowded and "twisted" out of conjugation, making it highly susceptible to hydrolysis. It will cleave back to acetanilide, while the mono-amide remains stable.

Scenario B: "The product is oiling out instead of crystallizing."

  • Diagnosis: This is often a melting point depression caused by the diacetyl impurity (MP of acetanilide is 114°C; diacetyl reduces this mixture's MP below 100°C).

  • Fix:

    • Cool the solution to room temperature.

    • Scratch the glass to induce nucleation.

    • If it remains oily, reheat with a small amount of activated charcoal (to remove colored oxidation impurities) and perform the hydrolysis step mentioned in Scenario A.

Scenario C: "Yield is low (<60%), but purity is high."

  • Diagnosis: You likely protonated your aniline. If the pH drops too low (due to acetic acid byproduct), aniline becomes the anilinium ion (

    
    ), which is non-nucleophilic.
    
  • Fix: Ensure you are using a buffer (Sodium Acetate) to scavenge the acid byproduct without creating a pH high enough to hydrolyze the product.

Module 3: Optimized Protocol (The "Green" Selectivity Method)

This protocol utilizes competitive kinetics in an aqueous medium to mathematically minimize diacetylation.

Method: Buffered Aqueous Acetylation Target Scale: 10 mmol - 1 mol

Reagents:

  • Aniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Sodium Acetate Trihydrate (1.2 eq)

  • Solvent: Water (approx. 30 mL per 10g aniline)

Step-by-Step Procedure:

  • Dissolution: In a beaker, dissolve Sodium Acetate in water.

  • Dispersion: Add Aniline to the water. It will form an emulsion/oily suspension. Note: Aniline does not need to be fully soluble.[1][2]

  • Acidification (Optional/Catalytic): Add concentrated HCl dropwise only until the aniline just dissolves (forming the salt), then immediately proceed. Most green protocols skip this to avoid handling strong acids.

  • Addition: Add Acetic Anhydride slowly with vigorous stirring at Room Temperature.

  • Reaction: Stir for 20 minutes. The reaction is exothermic; the heat generated helps drive the mono-acetylation but is usually insufficient for diacetylation in water.

  • Quench/Workup: Cool the mixture in an ice bath. The acetanilide will precipitate as white crystals.[1][3]

  • Filtration: Filter the solid. Wash with cold water to remove sodium acetate, acetic acid, and any hydrolyzed acetic anhydride.

Why this works: The water acts as a "Levelling Agent." Once the highly reactive aniline is consumed, the excess acetic anhydride is hydrolyzed by the water before it can attack the sterically hindered acetanilide.

Module 4: Data & Visualization
Comparative Selectivity Data
ParameterMethod A: Reflux in Glacial AcOHMethod B: Aqueous NaOAc (Recommended)
Reagent Stoichiometry Often Excess (

2.0 eq)
Controlled (1.1 - 1.2 eq)
Reaction Temp 118°C (Reflux)25°C - 40°C (Exothermic)
Diacetyl Byproduct High Risk (5-15%)Negligible (<0.5%)
Workup Pour into ice waterSimple Filtration
Atom Economy Low (Solvent is waste)High (Water is solvent)
Reaction Pathway & Troubleshooting Logic

AcetanilidePathways Aniline Aniline (Nucleophile) Acetanilide Acetanilide (Target Product) Aniline->Acetanilide Fast (k1) Main Reaction Ac2O Acetic Anhydride (Electrophile) Ac2O->Acetanilide Water Water (Scavenger) Ac2O->Water Hydrolysis of Excess Reagent (Prevents Diacetylation) Diacetyl N,N-Diacetylaniline (Side Product) Acetanilide->Diacetyl Slow (k2) Requires Heat/Excess Diacetyl->Acetanilide Hydrolysis (Corrective Step)

Caption: Kinetic pathway showing the "Hydrolysis Loop" (Green Dotted Line) used to recover product from diacetylated impurities.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for the aqueous acetylation method).

  • Gupta, A., et al. (2023).[4] Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry, 47, 17231-17238. (Demonstrates aqueous/mild conditions for high selectivity).

  • Yang, Y. M., et al. (2021).[5] Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of Organic Chemistry, 86(17), 12344–12353.[5] (Validates water as a selectivity-enhancing medium).

  • BenchChem. (2025).[6] Preventing over-methylation in acetanilide synthesis. (Technical safety and troubleshooting data).

Sources

Validation & Comparative

1H NMR Chemical Shift Guide: N-(3-Fluoro-4-methylphenyl)acetamide

[1]

Executive Summary & Compound Profile

N-(3-Fluoro-4-methylphenyl)acetamide (CAS: 458-10-6) is a critical intermediate in the synthesis of kinase inhibitors and fluorinated pharmaceuticals. Its NMR spectrum is characterized by distinct


F-

H spin-spin coupling
Compound Identification
  • IUPAC Name: N-(3-Fluoro-4-methylphenyl)acetamide[1][2]

  • Molecular Formula: C

    
    H
    
    
    FNO[3]
  • Molecular Weight: 167.18 g/mol [3]

  • Key Feature: The fluorine atom at position 3 induces significant splitting in the aromatic protons (H-2, H-5, H-6), creating a unique spectral fingerprint.

Caption: Structural connectivity of the target molecule. Note the proximity of Fluorine (F) to H-2 and H-4(Me), which dictates the coupling constants.

Comparative Analysis: Solvent System Performance

The choice of solvent dramatically affects the resolution of the amide (NH) proton and the separation of aromatic signals.

Comparison: DMSO-d vs. CDCl
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Technical Insight
Amide (NH) Shift

9.90 - 10.10 ppm
(Sharp Singlet)

7.20 - 7.80 ppm (Broad)
DMSO acts as a H-bond acceptor, deshielding the NH proton and moving it downfield, away from the aromatic region.
Aromatic Resolution High ModerateDMSO minimizes peak overlap, allowing clear visualization of

coupling patterns.
Water Peak

3.33 ppm

1.56 ppm
Water in DMSO can obscure benzylic protons if not dry; CDCl

water is usually distinct.
Exchange Rate Slow (Sharp peaks)Fast (Broad peaks)Slow exchange in DMSO allows for accurate integration of the NH proton.

Expert Recommendation: Use DMSO-d


  for structural characterization. The downfield shift of the NH proton (

10 ppm) confirms the amide formation without interfering with the diagnostic aromatic region (7.0–7.6 ppm).

Detailed Spectral Data & Assignment

The following data is based on the standard behavior of 3-fluoro-4-methylacetanilides in DMSO-d


H NMR Chemical Shifts ( , ppm)
PositionProton TypeShift (

)
MultiplicityCoupling (

, Hz)
Assignment Logic
NH Amide9.95 Singlet (s)-Deshielded by C=O and DMSO H-bonding.
H-2 Aromatic7.45 - 7.55 Doublet of Doublets (dd)

,

Diagnostic Peak: Ortho to F. Large

coupling makes this peak distinct.
H-6 Aromatic7.15 - 7.25 Doublet (d)

Ortho to NHAc, Meta to F. Dominated by H-5 coupling.
H-5 Aromatic7.20 - 7.30 Triplet/Multiplet (m)

,

Ortho to Me, Meta to F. Overlap of

and

often creates a pseudo-triplet.
Ar-CH

Methyl2.18 Singlet (d)

Appears as a singlet but often has fine splitting due to long-range F-coupling.
Ac-CH

Methyl2.03 Singlet (s)-Characteristic sharp singlet of the acetyl group.
The "Fluorine Effect" (Performance vs. Non-Fluorinated Analog)

Comparing N-(3-Fluoro-4-methylphenyl)acetamide to its non-fluorinated parent N-(p-tolyl)acetamide :

  • H-2 Splitting: In the non-fluorinated parent, H-2 appears as a simple doublet (part of an AA'BB' system). In the target, H-2 becomes a doublet of doublets with a large coupling constant (

    
     Hz), immediately confirming the presence and position of the fluorine atom.
    
  • Methyl Broadening: The aromatic methyl group at

    
     2.18 often appears slightly broadened or split compared to the sharp singlet in the non-fluorinated parent, due to long-range 
    
    
    coupling.

Visualization of Coupling Logic

Understanding the splitting pattern is crucial for verifying the substitution pattern (3-Fluoro vs. 2-Fluoro isomers).

Caption: Splitting tree for the H-2 proton. The large coupling to Fluorine dominates the multiplet structure.

Experimental Protocol: Sample Preparation

To ensure reproducibility and match the data above, follow this standardized protocol.

Materials
  • Analyte: ~5–10 mg of N-(3-Fluoro-4-methylphenyl)acetamide.

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D) + 0.03% TMS (optional).
    
  • Tube: Standard 5 mm NMR tube (high-throughput quality or precision).

Workflow

Caption: Standardized workflow for acquiring high-fidelity NMR data in DMSO-d6.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard proton)

  • Number of Scans (ns): 16 (Sufficient for >5 mg)

  • Relaxation Delay (d1): 1.0 s

  • Spectral Width: 14 ppm (-1 to 13 ppm)

  • Temperature: 298 K (25 °C)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residual peaks).
  • Royal Society of Chemistry. ChemSpider/SpectraBase Data for N-(4-methylphenyl)acetamide. Retrieved from [Link] (Comparative data for non-fluorinated analog).

A Comparative Structural Analysis: N-(3-Fluoro-4-methylphenyl)acetamide vs. N-(4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides a detailed comparative structural characterization of N-(3-Fluoro-4-methylphenyl)acetamide and its non-fluorinated parent compound, N-(4-methylphenyl)acetamide. By examining their solid-state structures and spectroscopic signatures, we aim to provide researchers with a comprehensive understanding of the nuanced effects of ortho-fluorination in this chemical series, supported by experimental data and established analytical protocols.

Introduction: The Impact of Fluorine in Medicinal Chemistry

The substitution of a hydrogen atom with fluorine can induce profound changes in a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. These alterations stem from fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond. This guide will dissect these effects through a side-by-side structural comparison of N-(3-Fluoro-4-methylphenyl)acetamide and N-(4-methylphenyl)acetamide, offering insights into the conformational and electronic consequences of this single atomic substitution.

Molecular Structures and Solid-State Packing: An X-ray Crystallography Perspective

The three-dimensional arrangement of atoms and molecules in the solid state provides invaluable information about intermolecular interactions and conformational preferences. Single-crystal X-ray diffraction is the definitive technique for elucidating these details.

Crystal Structure of N-(4-methylphenyl)acetamide

The crystal structure of N-(4-methylphenyl)acetamide has been determined and is publicly available. The crystallographic data reveals a monoclinic crystal system with the space group P 21/c.[1] Key crystallographic parameters are summarized in the table below. The molecular structure features a planar acetamide group, and the crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, forming chains of molecules.

Predicted Crystal Structure of N-(3-Fluoro-4-methylphenyl)acetamide

As of the time of this guide, a publicly available crystal structure for N-(3-Fluoro-4-methylphenyl)acetamide has not been identified. However, based on the known effects of fluorine substitution, we can predict certain structural modifications. The introduction of the electronegative fluorine atom is likely to influence the local electronic environment and may lead to alterations in intermolecular interactions, such as the formation of C-H···F hydrogen bonds, which could in turn affect the overall crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the steps for obtaining a single-crystal X-ray structure.

1. Crystal Growth:

  • Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to create a saturated or near-saturated solution.

  • Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals of suitable size and quality for diffraction (typically >0.1 mm in all dimensions).

2. Crystal Mounting:

  • Carefully select a well-formed, single crystal under a microscope.

  • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).

3. Data Collection:

  • Mount the goniometer head on the diffractometer.

  • Center the crystal in the X-ray beam.

  • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data collection typically involves rotating the crystal and collecting a series of diffraction images.

4. Structure Solution and Refinement:

  • Process the raw diffraction data to obtain integrated intensities for each reflection.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.

Spectroscopic Characterization: Unveiling the Molecular Fingerprints

Spectroscopic techniques provide detailed information about the chemical environment of atoms and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

  • N-(4-methylphenyl)acetamide: The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methyl protons of the tolyl group, and the acetyl methyl protons. The aromatic region typically shows a pair of doublets, characteristic of a para-substituted benzene ring.

  • N-(3-Fluoro-4-methylphenyl)acetamide (Predicted): The introduction of the fluorine atom is expected to introduce additional complexity to the aromatic region of the ¹H NMR spectrum due to ¹H-¹⁹F coupling. The proton ortho to the fluorine will likely appear as a doublet of doublets. The chemical shifts of the aromatic protons will also be influenced by the electron-withdrawing nature of the fluorine atom.

  • N-(4-methylphenyl)acetamide: The ¹³C NMR spectrum displays signals for the two distinct aromatic carbons, the methyl carbon, the acetyl methyl carbon, and the carbonyl carbon.

  • N-(3-Fluoro-4-methylphenyl)acetamide (Predicted): The ¹³C NMR spectrum will be significantly affected by the fluorine substituent. The carbon directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons will also be altered due to the inductive effect of the fluorine.

  • N-(3-Fluoro-4-methylphenyl)acetamide (Predicted): The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal will be indicative of its electronic environment.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

2. Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the desired NMR spectra (¹H, ¹³C, ¹⁹F) using standard pulse sequences.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule.

  • N-(4-methylphenyl)acetamide: The IR spectrum of this compound shows characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-H stretches of the aromatic and methyl groups.

  • N-(3-Fluoro-4-methylphenyl)acetamide (Predicted): The IR spectrum is expected to be similar to its non-fluorinated counterpart, with the addition of a characteristic C-F stretching vibration, typically in the region of 1000-1400 cm⁻¹. The exact position of the N-H and C=O stretching frequencies may also be slightly shifted due to the electronic influence of the fluorine atom.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory.

1. Background Spectrum:

  • Ensure the ATR crystal is clean.

  • Record a background spectrum of the empty ATR accessory.

2. Sample Analysis:

  • Place a small amount of the solid powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Record the IR spectrum of the sample.

3. Cleaning:

  • After analysis, release the pressure and remove the sample.

  • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • N-(4-methylphenyl)acetamide: The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 149, corresponding to its molecular weight.[2] Common fragment ions are also observed, resulting from the loss of various parts of the molecule.

  • N-(3-Fluoro-4-methylphenyl)acetamide: The molecular weight of this compound is 167.19 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 167. The fragmentation pattern may be influenced by the presence of the strong C-F bond.

Experimental Protocol: Electron Ionization Mass Spectrometry

1. Sample Preparation:

  • For solid samples, a small amount (typically less than 1 mg) is placed in a capillary tube or on a direct insertion probe.

2. Data Acquisition:

  • The sample is introduced into the high-vacuum source of the mass spectrometer.

  • The sample is vaporized by heating.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • The detector records the abundance of each ion, generating a mass spectrum.

Comparative Analysis and Discussion

The introduction of a fluorine atom at the 3-position of the phenyl ring in N-(4-methylphenyl)acetamide is predicted to induce several key structural and spectroscopic changes:

  • Electronic Effects: The high electronegativity of fluorine will withdraw electron density from the aromatic ring through the sigma bond (inductive effect). This is expected to influence the chemical shifts of nearby protons and carbons in the NMR spectra.

  • Conformational Effects: While the overall shape of the molecule is not expected to change dramatically, the fluorine atom may influence the rotational barrier around the aryl-nitrogen bond and could lead to subtle changes in the preferred conformation in solution.

  • Intermolecular Interactions: In the solid state, the presence of the C-F bond introduces the possibility of C-H···F and other weak hydrogen bonds, which could alter the crystal packing compared to the non-fluorinated analog.

  • Spectroscopic Signatures: The most notable differences in the spectra will be the presence of ¹H-¹⁹F and ¹³C-¹⁹F coupling in the NMR spectra and the appearance of a C-F stretching band in the IR spectrum of the fluorinated compound.

Conclusion

Data Summary Tables

Table 1: Crystallographic Data for N-(4-methylphenyl)acetamide [1]

ParameterValue
Chemical FormulaC₉H₁₁NO
Crystal SystemMonoclinic
Space GroupP 21/c
a (Å)11.6779(9)
b (Å)9.4902(7)
c (Å)7.4186(6)
β (°)106.515(5)
Volume (ų)788.1(1)
Z4
Data Collection Temp (K)120(2)

Table 2: Key Spectroscopic Data Comparison

TechniqueN-(4-methylphenyl)acetamideN-(3-Fluoro-4-methylphenyl)acetamide (Predicted)
¹H NMR Signals for aromatic, methyl, and acetyl protons. Aromatic region shows para-substitution pattern.Aromatic signals will show ¹H-¹⁹F coupling. Chemical shifts will be altered by fluorine's inductive effect.
¹³C NMR Distinct signals for aromatic, methyl, acetyl, and carbonyl carbons.Carbon attached to fluorine will show a large C-F coupling constant. Other carbon chemical shifts will be affected.
¹⁹F NMR Not applicable.A single resonance is expected.
IR (cm⁻¹) N-H stretch (~3300), C=O stretch (~1660).Similar to the parent compound, with an additional C-F stretch (1000-1400).
Mass Spec (m/z) Molecular ion (M⁺) at 149.[2]Molecular ion (M⁺) expected at 167.

Visualizations

Molecular Structures

Caption: 2D structures of N-(4-methylphenyl)acetamide and N-(3-Fluoro-4-methylphenyl)acetamide.

Experimental Workflow

G cluster_synthesis Sample Preparation cluster_analysis Structural Characterization cluster_data Data Analysis & Comparison Synthesis Synthesis Purification Purification Synthesis->Purification Chromatography Characterization_Purity Characterization_Purity Purification->Characterization_Purity NMR, LC-MS XRay XRay Characterization_Purity->XRay Single Crystal Growth NMR NMR Characterization_Purity->NMR IR IR Characterization_Purity->IR MS MS Characterization_Purity->MS Data_Analysis Data_Analysis XRay->Data_Analysis Structure Solution NMR->Data_Analysis Spectral Interpretation IR->Data_Analysis Peak Assignment MS->Data_Analysis Fragmentation Analysis Comparison Comparison Data_Analysis->Comparison

Caption: General workflow for the structural characterization and comparison of the two compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7688, N-(p-tolyl)acetamide. Retrieved from [Link].

  • Huth, S. L., Threlfall, T. L., Hursthouse, M. B., & Coles, S. J. (2008). N-(4-methylphenyl)acetamide. University of Southampton, Crystal Structure Report Archive. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2345118, 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3014069, Acetamide, N-(3-fluoro-4-hydroxyphenyl)-. Retrieved from [Link]-.

Sources

UV-Vis Absorption Maxima for N-(3-Fluoro-4-methylphenyl)acetamide Validation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: CAS 458-10-6 | Analytical Method Validation

Executive Summary & Strategic Importance

N-(3-Fluoro-4-methylphenyl)acetamide (CAS 458-10-6) is a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceutical pharmacophores. Unlike common standards (e.g., Paracetamol), spectral data for this specific fluorinated acetanilide derivative is often absent from general spectral atlases.

This guide provides a comparative validation framework to determine and verify the UV-Vis absorption maxima (


) of this compound. By analyzing the auxochromic effects of the fluorine (C3) and methyl (C4) substituents on the acetanilide chromophore, we establish a theoretical expected range and provide a self-validating experimental protocol compliant with ICH Q2(R1) guidelines.

Key Validation Target:

  • Primary

    
     (Predicted):  245 – 252 nm (Solvent: Methanol)
    
  • Secondary Band (Predicted): 275 – 285 nm (Weak, fine structure dependent)

Theoretical Framework: Spectral Prediction & Substituent Effects

To validate your experimental data, you must first understand the theoretical baseline. The UV spectrum of N-(3-Fluoro-4-methylphenyl)acetamide is derived from the parent Acetanilide chromophore, modified by two substituents.

Comparative Substituent Analysis
CompoundStructure

(MeOH)
Electronic Effect
Acetanilide (Parent)

242 nmBase Chromophore (

)
4-Methylacetanilide

-Me
~245-248 nmBathochromic (+): Hyperconjugation extends conjugation.
3-Fluoroacetanilide

-F
~240-244 nmMixed: Inductive withdrawing (-I) vs. Resonance donating (+R). Meta position limits resonance impact.
Target: N-(3-Fluoro-4-methylphenyl)acetamide3-F, 4-Me245 – 252 nm Cumulative: The strong para-methyl effect dominates, causing a red shift, while the meta-fluorine provides a minor perturbation.

Technical Insight: The fluorine atom at the meta position (relative to the amide nitrogen) exerts a strong inductive effect (


) which stabilizes the ground state, potentially causing a slight hypsochromic (blue) shift. However, the para-methyl group is an activating auxochrome that raises the energy of the HOMO, reducing the HOMO-LUMO gap and causing a bathochromic (red) shift. The net result is a 

slightly higher than unsubstituted acetanilide.
Experimental Protocol: Determination & Validation

This protocol is designed to be self-validating . If your results deviate by >5 nm from the expected range, consult the Troubleshooting section immediately.

Reagents & Equipment
  • Analyte: N-(3-Fluoro-4-methylphenyl)acetamide (Purity >98%).

  • Solvent: HPLC Grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm). Note: Methanol is preferred for acetanilides to match historical literature.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Slit width: 1.0 nm).

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 10.0 mg of analyte into a 100 mL volumetric flask.

    • Dissolve in Methanol and dilute to volume.

    • Concentration:

      
      .
      
  • Working Standard Preparation:

    • Transfer 1.0 mL of Stock Solution to a 10 mL volumetric flask.

    • Dilute to volume with Methanol.[1]

    • Final Concentration:

      
      .
      
  • Spectral Scanning:

    • Baseline: Run a blank scan with pure Methanol.

    • Sample Scan: Scan the working standard from 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200–400 nm/min) to capture fine structure.

Visualization: Validation Workflow

ValidationWorkflow Start Start: Raw Material Stock Stock Solution (100 µg/mL in MeOH) Start->Stock Dilution Working Std (10 µg/mL) Stock->Dilution Scan UV Scan (200-400 nm) Dilution->Scan Check Check λmax Scan->Check Valid Valid: 245-252 nm Check->Valid In Range Investigate Investigate: Solvent/Purity Check->Investigate Out of Range

Figure 1: Decision tree for the experimental determination and validation of UV absorption maxima.

Method Validation Parameters (ICH Q2)

To publish or use this data for HPLC method development, you must validate the spectrophotometric method.

A. Linearity

Prepare 5 concentrations (e.g., 5, 10, 15, 20, 25


).
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Beer-Lambert Law:

    
    . Ensure absorbance is between 0.2 and 0.8 AU for maximum precision.
    
B. Specificity (Solvent Interference)

Compare the spectrum of the analyte against the solvent blank.

  • Requirement: No significant absorbance (>0.01 AU) from the solvent at the determined

    
    .
    
  • Warning: Acetonitrile is transparent down to 190 nm, but Methanol absorbs below 205 nm. If your

    
     shifts to <210 nm, switch to Acetonitrile.
    
C. Robustness (Solvent Effect)

Small changes in solvent polarity can shift


.
  • Methanol (Polar Protic): Stabilizes polar excited states (

    
    ), typically causing a Red Shift .
    
  • Heptane/Cyclohexane (Non-polar): often reveals vibrational fine structure (the "benzenoid fingers") around 270–280 nm which are smoothed out in methanol.

Comparative Data Table

Use this table to benchmark your experimental results against known analogs.

ParameterTarget: N-(3-F-4-Me-phenyl)acetamide Paracetamol (4-OH)Acetanilide (H)
CAS Number 458-10-6 103-90-2103-84-4
Primary

245 – 252 nm (Expected)243 – 245 nm242 nm
Secondary

~280 nm (Shoulder)~295 – 300 nm~280 nm
Molar Absorptivity (

)
~1.2 – 1.5

~1.4

~1.1

Solvent System MethanolMethanolMethanol
Troubleshooting & Anomalies
ObservationProbable CauseCorrective Action

< 240 nm
Hypsochromic shift due to pH.Ensure solvent is neutral. Acidic conditions can protonate the amide oxygen, disrupting conjugation.
No Peak / Flatline Solubility issue.Ensure complete dissolution. Sonicate for 5 mins. Verify stock concentration.
Extra Peak @ 210-220 nm Impurity (Aniline precursor).The precursor 3-Fluoro-4-methylaniline absorbs strongly here. Check purity via HPLC.
No Secondary Band Solvent Polarity.The ~280 nm band is weak (

). High polarity solvents (Water/MeOH) can wash this out. Try Acetonitrile.
References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • NIST Chemistry WebBook. Acetamide, N-phenyl- (Acetanilide) UV-Vis Spectrum. National Institute of Standards and Technology. Link

  • PubChem. Compound Summary for CAS 458-10-6: N-(3-Fluoro-4-methylphenyl)acetamide. National Center for Biotechnology Information. Link

  • Behera, S., et al. (2012). UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation. Journal of Analytical & Bioanalytical Techniques. Link

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Authoritative text for Woodward-Fieser rules and substituent effects).

Sources

Safety Operating Guide

Comprehensive Disposal Guide: N-(3-Fluoro-4-methylphenyl)acetamide

[1]

Executive Summary & Chemical Profile

N-(3-Fluoro-4-methylphenyl)acetamide (CAS: 458-10-6) is a halogenated organic amide commonly used as an intermediate in pharmaceutical synthesis. Proper disposal is critical due to its potential for acute toxicity and environmental persistence associated with halogenated compounds.

This guide provides a self-validating protocol for the safe containment, labeling, and disposal of this substance, strictly adhering to RCRA (Resource Conservation and Recovery Act) standards and GHS (Globally Harmonized System) safety protocols.

Chemical Identity & Physical Properties
PropertyDetail
Chemical Name N-(3-Fluoro-4-methylphenyl)acetamide
Synonyms 3'-Fluoro-4'-methylacetanilide; Acetamide, N-(3-fluoro-4-methylphenyl)-
CAS Number 458-10-6
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
Physical State Solid (Pale-yellow to yellow-brown powder)
Solubility Low in water; Soluble in DMSO, Methanol, Ethanol
Hazard Class Irritant (Skin/Eye/Respiratory); Acute Toxicity (Oral)

Hazard Assessment (GHS Classification)

Before handling waste, you must validate the specific hazards to select appropriate Personal Protective Equipment (PPE).

Hazard CategoryGHS CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3]
Eye Damage/Irritation H319 Causes serious eye irritation.[1][2][3][4]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][3]

Critical Safety Directive: As a halogenated compound (containing Fluorine), incineration of this waste can generate hydrofluoric acid (HF). It must be segregated from non-halogenated organic waste to ensure the disposal facility uses scrubbers during incineration.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on creating a barrier against particulate inhalation and dermal contact.

  • Respiratory: NIOSH-approved N95 particulate respirator (minimum) if handling powder outside a fume hood.

  • Dermal: Nitrile rubber gloves (minimum thickness 0.11 mm). Double-gloving recommended for solutions in penetrating solvents (e.g., DMSO).

  • Ocular: Chemical safety goggles (ANSI Z87.1 compliant).

  • Body: Lab coat with extended cuffs; closed-toe chemically resistant shoes.

Disposal Workflow & Segregation Protocol

The disposal pathway depends heavily on the physical state of the waste (Solid vs. Liquid Solution).

Logic for Segregation
  • Halogen Content: The presence of the Fluorine atom classifies this strictly as Halogenated Organic Waste .

  • Incineration Requirement: This compound must be destroyed via high-temperature incineration with flue gas cleaning (to neutralize HF).

DOT Diagram: Waste Decision Tree

DisposalWorkflowStartWaste Generation: N-(3-Fluoro-4-methylphenyl)acetamideStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste (Powder/Crystals)StateCheck->SolidWastePure SubstanceLiquidWasteLiquid Waste (Dissolved in Solvent)StateCheck->LiquidWasteReaction Mixture/StockContainerSolidContainer: Wide-mouth HDPE JarSolidWaste->ContainerSolidLabelSolidLabel: 'Hazardous Waste - Solid'Tag: 'Halogenated Organic'ContainerSolid->LabelSolidManifestComplete Waste Manifest (List Fluorine Content)LabelSolid->ManifestSolventCheckIdentify Solvent TypeLiquidWaste->SolventCheckHaloSolventHalogenated Solvent (e.g., DCM, Chloroform)SolventCheck->HaloSolventChlorinated/FluorinatedNonHaloSolventNon-Halogenated Solvent (e.g., DMSO, Methanol)SolventCheck->NonHaloSolventOrganic OnlyCombineHaloStream: Halogenated Solvent WasteHaloSolvent->CombineHaloCombineNonHaloStream: Non-Halogenated Waste (Segregation Critical)NonHaloSolvent->CombineNonHaloCombineHalo->ManifestCombineNonHalo->ManifestPickupEHS / HazMat PickupManifest->Pickup

Figure 1: Decision logic for segregating N-(3-Fluoro-4-methylphenyl)acetamide waste based on physical state and solvent matrix.

Step-by-Step Disposal Procedures
A. Solid Waste (Pure Compound)
  • Containment: Transfer waste into a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "N-(3-Fluoro-4-methylphenyl)acetamide (100%)".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Keep container tightly closed in a Satellite Accumulation Area (SAA). Secondary containment is required.[5]

B. Liquid Waste (Solutions)
  • Compatibility Check: Ensure the receiving waste carboy is compatible with the solvent (e.g., do not put DMSO solutions in containers with incompatible oxidizers).

  • Segregation:

    • Scenario 1 (Halogenated Solvent): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated Solvent): If dissolved in Methanol or DMSO, regulations vary.

      • Best Practice: Due to the fluorine on the solute, many institutions require this to be placed in the Halogenated Waste stream to ensure proper incineration. Check your local EHS guidelines. If the concentration is <1%, some facilities allow Non-Halogenated disposal, but defaulting to Halogenated is safer.

  • Rinsing: Triple-rinse empty stock vials with a compatible solvent. Add rinsate to the liquid waste container. Deface the label on the empty vial and dispose of it as glass trash (if not P-listed) or chemically contaminated debris.

Spill Management & Emergency Response

In the event of a spill, immediate containment prevents environmental contamination and personnel exposure.

Spill Response Protocol
  • Evacuate & Ventilate: Clear the immediate area. If the spill is powder, turn off fans that might disperse dust.

  • PPE Up-Level: Wear N95 mask, double nitrile gloves, and safety goggles.

  • Containment:

    • Solid Spill: Do NOT dry sweep (creates dust). Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Decontamination: Clean the surface with soap and water. Collect all cleanup materials (pads, towels, gloves) into a heavy-duty plastic bag.

  • Disposal: Label the bag as "Hazardous Waste Debris (Contaminated with Fluorinated Acetamide)" and process as solid hazardous waste.

DOT Diagram: Spill Response Logic

SpillResponseAlertSpill DetectedAssessAssess Volume & StateAlert->AssessMinorMinor Spill (<10g / <100mL)Assess->MinorMajorMajor Spill / High ThreatAssess->MajorPPEDon PPE: N95, Goggles, Double GlovesMinor->PPETypeCheckSolid or Liquid?PPE->TypeCheckSolidActionCover with damp cloth.Scoop into bag.TypeCheck->SolidActionSolidLiquidActionAbsorb with vermiculite/pads.Scoop into bag.TypeCheck->LiquidActionLiquidCleanWash area with soap/water.Collect all debris.SolidAction->CleanLiquidAction->CleanTagTag as Hazardous WasteClean->TagEvacuateEvacuate LabMajor->EvacuateCallEHSCall EHS / Emergency ResponseEvacuate->CallEHS

Figure 2: Workflow for assessing and mitigating spills of N-(3-Fluoro-4-methylphenyl)acetamide.

Regulatory Framework & Compliance

Adherence to these regulations ensures legal compliance and environmental stewardship.

  • RCRA (USA): While not explicitly P-listed or U-listed, this chemical exhibits toxicity characteristics. Under 40 CFR 262.11 , the generator must determine if the waste is hazardous. Due to GHS toxicity and the presence of halogen, it is managed as Non-RCRA Regulated Hazardous Waste (in some states) or Characteristic Waste , requiring incineration.

  • EPA Waste Code: If not specifically listed, use the generic code for the solvent mixture (e.g., F002 for halogenated solvents) or a state-specific code for toxic organic solids.

  • Sewer Disposal: STRICTLY PROHIBITED. Do not pour down the drain. The fluorinated nature makes it difficult for municipal water treatment plants to degrade.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2345118, 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. [Note: Structural analog used for property estimation where specific data is absent]. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.